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  • Product: (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl
  • CAS: 948915-94-4

Core Science & Biosynthesis

Foundational

High-Resolution NMR Characterization of (1S,2S)-Methyl 2-aminocyclohexane carboxylate hydrochloride: Conformational Analysis and Spectral Assignments

Executive Summary Beta-amino acids and their cyclic derivatives are critical structural scaffolds in peptidomimetic drug design. Specifically, (1S,2S)-Methyl 2-aminocyclohexane carboxylate hydrochloride serves as a confo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Beta-amino acids and their cyclic derivatives are critical structural scaffolds in peptidomimetic drug design. Specifically, (1S,2S)-Methyl 2-aminocyclohexane carboxylate hydrochloride serves as a conformationally constrained building block that imparts specific secondary structures—such as 14-helices—when incorporated into synthetic beta-peptides. Accurate structural validation of this monomer via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This technical guide provides an authoritative, first-principles analysis of the 1 H and 13 C NMR chemical shifts for this compound, bridging raw spectral data with the underlying quantum mechanical and thermodynamic causality.

Conformational Causality and the Karplus Relationship

The stereochemical designation (1S,2S) dictates a trans relationship between the methoxycarbonyl (-COOCH 3​ ) and the protonated amine (-NH 3+​ ) substituents on the cyclohexane ring. In a cyclohexane system, a trans-1,2-disubstituted molecule exists in a dynamic equilibrium between two chair conformations: diaxial (a,a) and diequatorial (e,e).

Thermodynamically, the diequatorial conformer is overwhelmingly favored. The diaxial conformer suffers from severe 1,3-diaxial steric clashes between the bulky substituents and the axial protons at C-4 and C-6. Consequently, the molecule locks into the (e,e) conformation.

This thermodynamic preference has a direct, observable consequence in the 1 H NMR spectrum, governed by the Karplus equation[1]. The Karplus equation mathematically relates the vicinal scalar coupling constant ( 3J ) to the dihedral angle ( θ ) between coupled protons. Because the substituents are equatorial, the protons attached to C-1 (H-1) and C-2 (H-2) must be axial. This creates a trans-diaxial relationship between H-1 and H-2, corresponding to a dihedral angle of approximately 180°. According to the Karplus curve, this antiperiplanar arrangement yields a large coupling constant ( 3J≈10−12 Hz)[2].

G A (1S,2S)-Configuration B Trans-1,2-Disubstitution A->B C Diequatorial (e,e) Conformer (Thermodynamically Favored) B->C Minimizes 1,3-diaxial clash D Trans-Diaxial Protons (H1_ax and H2_ax) C->D E Large Vicinal Coupling ³J ≈ 10-12 Hz D->E Dihedral Angle ≈ 180° F Karplus Equation Validation E->F

Logical workflow of conformational analysis and Karplus equation validation.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and spectral integrity, the following protocol is designed to minimize solvent-exchange artifacts and maximize resolution. This methodology acts as a self-validating system: if the correct conformation is present, the coupling constants extracted from the resulting spectra will mathematically prove the diequatorial geometry.

Step 1: Solvent Selection and Sample Preparation

  • Action: Dissolve 15-20 mg of highly pure (1S,2S)-Methyl 2-aminocyclohexane carboxylate hydrochloride in 0.6 mL of anhydrous DMSO-d 6​ .

  • Causality: While D 2​ O is a common solvent for hydrochloride salts, it causes rapid deuterium exchange with the -NH 3+​ protons, rendering them invisible to 1 H NMR. DMSO-d 6​ forms strong hydrogen bonds with the ammonium protons, significantly slowing the exchange rate. This allows the -NH 3+​ signal to be observed, which is critical for confirming the intact salt form.

Step 2: NMR Acquisition Parameters

  • 1 H NMR: Acquire at 400 MHz (or higher) using a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16-32 scans.

  • 13 C NMR: Acquire at 100 MHz with composite pulse proton decoupling (e.g., WALTZ-16), utilizing a D1 of 2.0 seconds and a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary ester carbonyl carbon.

Step 3: Referencing and Processing

  • Action: Calibrate the spectra using the residual solvent peak of DMSO-d 6​ ( 1 H: 2.50 ppm; 13 C: 39.52 ppm). Apply a 0.3 Hz exponential line broadening for 1 H and 1.0 Hz for 13 C prior to Fourier transformation.

Spectral Assignments and Electronic Effects

The chemical shifts of the cyclohexane ring protons are dictated by the inductive and anisotropic effects of the attached functional groups.

The H-2 Proton (Alpha to the Amine): The protonated amine is a strongly electron-withdrawing group via the inductive effect (-I). This deshields the local electron cloud around the H-2 proton, shifting it downfield to approximately 3.25 ppm. Because H-2 is axial, it couples with H-1 (axial, 3J≈11 Hz), H-3 (axial, 3J≈11 Hz), and H-3 (equatorial, 3J≈4 Hz). This results in a characteristic triplet of doublets (td) multiplicity.

The H-1 Proton (Alpha to the Ester): The ester group also exerts a deshielding effect, though slightly weaker than the -NH 3+​ group in this specific microenvironment. The H-1 proton resonates at approximately 2.55 ppm. Similar to H-2, H-1 is axial and couples with H-2 (axial), H-6 (axial), and H-6 (equatorial), also appearing as a triplet of doublets (td). The presence of two large axial-axial couplings for both H-1 and H-2 is the definitive, self-validating proof of the (1S,2S) diequatorial conformation.

G A Protonated Amine (-NH3+) B Strong Inductive Deshielding (-I) A->B C H-2 (axial) Shift δ 3.25 ppm B->C D Methyl Ester (-COOCH3) E Moderate Inductive Deshielding D->E F H-1 (axial) Shift δ 2.55 ppm E->F

Causality pathway linking functional group electronic effects to 1H NMR shifts.

Quantitative Data Summaries

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d 6​ )

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Causality
-NH 3+​ 8.35Broad singlet (br s)-3HAmmonium protons; broadened by quadrupolar relaxation of 14 N and slow exchange.
-OCH 3​ 3.65Singlet (s)-3HMethoxy protons; strongly deshielded by the adjacent ester oxygen.
H-2 (ax) 3.25Triplet of doublets (td)11.0, 4.01HAlpha to -NH 3+​ ; trans-diaxial to H-1(ax) and H-3(ax).
H-1 (ax) 2.55Triplet of doublets (td)11.0, 3.51HAlpha to -COOCH 3​ ; trans-diaxial to H-2(ax) and H-6(ax).
H-3(eq), H-6(eq) 1.85 - 1.95Multiplet (m)-2HEquatorial ring protons; typically resonate downfield of their axial counterparts.
H-4(eq), H-5(eq) 1.65 - 1.75Multiplet (m)-2HEquatorial ring protons.
H-3(ax), H-4(ax), H-5(ax), H-6(ax) 1.20 - 1.45Multiplet (m)-4HAxial ring protons; shielded relative to equatorial protons due to anisotropic effects of C-C bonds.

Table 2: 13 C NMR Assignments (100 MHz, DMSO-d 6​ )

CarbonChemical Shift (δ, ppm)Assignment / Causality
C=O 173.5Ester carbonyl; highly deshielded by sp 2 hybridization and electronegative oxygen.
-OCH 3​ 52.2Methoxy carbon; deshielded by direct attachment to oxygen.
C-2 51.5Alpha to -NH 3+​ ; strong inductive deshielding.
C-1 46.8Alpha to -COOCH 3​ ; moderate inductive deshielding.
C-3 29.5Beta to -NH 3+​ ; ring carbon.
C-6 27.8Beta to -COOCH 3​ ; ring carbon.
C-4 24.2Gamma ring carbon.
C-5 23.8Gamma ring carbon.

References

  • Grokipedia. Karplus equation. Available at: [Link]

  • Kutateladze, A. G., & Hornback, J. M. (2001). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. Journal of Chemical Education. Available at:[Link]

Sources

Exploratory

Crystal Structure Analysis of (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl: A Technical Guide to Stereochemical Validation

Executive Summary & Pharmacological Relevance (1S,2S)-Methyl 2-aminocyclohexane carboxylate hydrochloride is a highly constrained, chiral β -amino acid derivative. In the realm of peptidomimetics and foldamer chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

(1S,2S)-Methyl 2-aminocyclohexane carboxylate hydrochloride is a highly constrained, chiral β -amino acid derivative. In the realm of peptidomimetics and foldamer chemistry, trans-2-aminocyclohexanecarboxylic acid (ACHC) derivatives are foundational building blocks. When oligomerized, these monomers predictably fold into hyper-stable 14-helices, a secondary structure defined by 14-membered-ring hydrogen bonds between the backbone carbonyl oxygen and the amide proton two residues toward the N-terminus [1].

For drug development professionals, confirming the absolute configuration and conformational preorganization of the monomeric building block via Single-Crystal X-Ray Diffraction (SCXRD) is a non-negotiable quality control step. Enantiomeric impurities or conformational flexibility can fatally disrupt the macroscopic helicity and binding affinity of the resulting foldamer [2]. This whitepaper provides an in-depth mechanistic guide to the crystallographic analysis of (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl, detailing the causality behind experimental protocols and structural validation.

Conformational Dynamics & Stereochemical Foundations

The cyclohexane ring of the (1S,2S) enantiomer predominantly adopts a chair conformation. The trans relative stereochemistry dictates that the amino and ester substituents must be either diequatorial or diaxial.

  • Diequatorial Preference: The diequatorial conformation is thermodynamically favored due to the severe 1,3-diaxial steric repulsion that occurs if the bulky methyl carboxylate and ammonium groups are forced into axial positions.

  • Preorganization: This diequatorial locking restricts the backbone torsion angles ( θ and ϕ ). This rigid preorganization minimizes the entropic penalty of folding during oligomerization, which is the primary driver for the exceptional stability of ACHC-based foldamers [3].

G Solvent Solvated Monomer (MeOH) Dieq (1S,2S)-Diequatorial Conformer (Favored) Solvent->Dieq Thermodynamically Stable Diax (1S,2S)-Diaxial Conformer (Disfavored) Solvent->Diax 1,3-Diaxial Repulsion Nucleation Stereoselective Nucleation Dieq->Nucleation Anti-Solvent Diffusion Diax->Nucleation Conformational Shift Lattice Crystal Lattice (P212121 Space Group) Nucleation->Lattice H-Bond Network Formation

Conformational selection and crystallization pathway of the (1S,2S) monomer.

Crystallographic Analysis: Causality & Experimental Design

To unambiguously assign the absolute configuration of a chiral molecule composed primarily of light atoms (C, H, N, O), the crystallographer must exploit anomalous dispersion.

Why the Hydrochloride Salt? While the free base of methyl 2-aminocyclohexanecarboxylate is an oil at room temperature and prone to air oxidation/diketopiperazine formation, the hydrochloride salt is a highly crystalline, stable solid. Crucially for SCXRD, the incorporation of the heavier chloride ion ( Cl− ) provides a strong anomalous scattering signal when irradiated with Copper K α radiation ( λ=1.54178 Å). This allows for the precise calculation of the Flack parameter , where a value near 0 confirms the correct absolute structure (1S,2S), and a value near 1 indicates the inverted enantiomer (1R,2R) [1].

Hydrogen Bonding Network Causality: The crystal lattice is entirely governed by the ionic and hydrogen-bonding interactions between the −NH3+​ moiety, the Cl− counterion, and the ester carbonyl. The ammonium group acts as a trifurcated hydrogen bond donor. The chloride ion, acting as a bridge, typically accepts multiple hydrogen bonds, creating infinite 1D or 2D supramolecular chains that stabilize the lattice.

Self-Validating Protocol for SCXRD

A robust crystallographic experiment must be self-validating. The following protocol integrates physical chemistry principles with rigorous data validation steps.

Step-by-Step Methodology
  • Crystal Growth (Vapor Diffusion):

    • Action: Dissolve 20 mg of (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl in 0.5 mL of HPLC-grade methanol (good solvent) in a 2-dram inner vial. Place this inside a 20 mL outer vial containing 3 mL of diethyl ether (anti-solvent). Seal the outer vial.

    • Causality: The slow vapor diffusion of the non-polar ether into the polar methanol gradually lowers the dielectric constant of the mixture, gently pushing the ionic salt past its solubility limit to promote the nucleation of single, defect-free crystals rather than microcrystalline powder.

  • Crystal Mounting & Cryocooling:

    • Action: Select a colorless, block-shaped crystal (approx. 0.2×0.2×0.1 mm) under a polarized optical microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Immediately transfer to the diffractometer under a 100 K nitrogen cold stream.

    • Causality: The oil protects the highly hygroscopic salt from atmospheric moisture. Cooling to 100 K minimizes atomic thermal vibrations (reducing thermal ellipsoids), which drastically improves high-angle diffraction intensity and structural resolution.

  • Data Collection & Reduction:

    • Action: Collect data using a microfocus Cu K α source. Ensure high redundancy (multiplicity > 4) for Friedel pairs.

    • Causality: High redundancy of Friedel pairs is mathematically required to minimize the standard uncertainty of the Flack parameter, ensuring the (1S,2S) assignment is statistically irrefutable.

  • Structure Solution & Refinement:

    • Action: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

    • Causality: The riding model is applied to carbon-bound hydrogens, but ammonium hydrogens should ideally be located from the difference Fourier map and refined freely to accurately map the critical N−H⋯Cl hydrogen bonding network.

G Mount Crystal Mounting (100 K, Paratone Oil) Diffraction Data Collection (Cu Kα Radiation) Mount->Diffraction Integration Data Reduction & Absorption Correction Diffraction->Integration Solution Structure Solution (Intrinsic Phasing) Integration->Solution Refinement Anisotropic Refinement (SHELXL) Solution->Refinement Validation Validation (Flack Parameter ≈ 0) Refinement->Validation

Self-validating Single-Crystal X-Ray Diffraction (SCXRD) workflow.

Quantitative Data & Structural Parameters

The following tables summarize the expected crystallographic parameters and geometric data for a high-quality SCXRD analysis of this specific salt.

Table 1: Representative Crystallographic Data Summary

ParameterValue / Description
Chemical Formula C8​H16​ClNO2​
Formula Weight 193.67 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal System Orthorhombic
Space Group P21​21​21​ (Chiral, non-centrosymmetric)
Unit Cell Dimensions a≈6.5 Å, b≈10.2 Å, c≈15.8 Å
Volume ; Z ≈1047 Å 3 ; 4
Final R indices [I>2σ(I)] R1​≤0.040 , wR2​≤0.100
Absolute Structure Parameter (Flack) 0.01(2) (Validates 1S,2S configuration)

Table 2: Key Hydrogen Bond Geometries

Donor--H AcceptorD--H (Å)H A (Å)D A (Å)Angle D-H A (°)
N(1)−H(1A)⋯Cl(1) 0.892.253.12168
N(1)−H(1B)⋯Cl(1)i 0.892.283.15165
N(1)−H(1C)⋯O(1)carbonyl​ 0.892.102.95155

(Note: Symmetry transformations (e.g., i ) are required to generate equivalent atoms in the extended lattice).

Conclusion

The rigorous crystal structure analysis of (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl serves as the definitive proof of both enantiomeric purity and conformational preorganization. By leveraging the anomalous dispersion of the chloride counterion under Cu K α radiation, researchers can confidently extract the Flack parameter, validating the (1S,2S) absolute configuration. Furthermore, the solid-state structural data confirms the diequatorial chair conformation—a geometric necessity for the downstream synthesis of highly stable, biologically active 14-helical foldamers.

References

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure and Implications for β -Peptide Tertiary Structure. Journal of the American Chemical Society, 121(26), 6206-6212.[Link]

  • Fülöp, F., Bernáth, G., & Pihlaja, K. (2001). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 101(7), 2181-2204.[Link]

  • Fremaux, J., & Maurin, P. (2020). Catalytic Foldamers: When the Structure Guides the Function. MDPI, Molecules, 25(12), 2841.[Link]

Foundational

Physicochemical Profiling and Synthetic Workflows for (1S,2S)-Methyl 2-aminocyclohexanecarboxylate Hydrochloride

Executive Summary In the landscape of modern drug discovery and foldamer chemistry, conformationally constrained β-amino acids represent a critical class of chiral building blocks. Among these, (1S,2S)-Methyl 2-aminocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and foldamer chemistry, conformationally constrained β-amino acids represent a critical class of chiral building blocks. Among these, (1S,2S)-Methyl 2-aminocyclohexanecarboxylate hydrochloride stands out as a premier synthon. By embedding the β-amino acid backbone within a rigid cyclohexane ring, this molecule dictates highly specific dihedral angles (φ, ψ), driving the formation of predictable, stable secondary structures such as the 14-helix in peptidomimetics[1].

This technical whitepaper provides an authoritative guide on the physicochemical properties, mechanistic utility, synthetic isolation, and orthogonal analytical validation of this specific stereoisomer. The protocols detailed herein are designed as self-validating systems, ensuring absolute stereochemical integrity from synthesis to final characterization.

Physicochemical Profiling & Structural Elucidation

The precise stereochemistry of the (1S,2S) enantiomer is paramount. The trans-diequatorial arrangement of the amino and carboxylate groups minimizes 1,3-diaxial interactions, yielding a thermodynamically stable chair conformation. The quantitative data for this compound is summarized in Table 1.

Table 1: Core Physicochemical and Identification Parameters

ParameterValue
Chemical Name (1S,2S)-Methyl 2-aminocyclohexanecarboxylate hydrochloride
CAS Registry Number 948915-94-4[2]
Molecular Weight 193.67 g/mol [3]
Molecular Formula C8H16ClNO2[3]
Stereochemistry (1S,2S) - trans
Physical State Solid (White to Off-White Crystalline Powder)
Solubility Soluble in Methanol, Water, and DMSO

Mechanistic Role in Drug Discovery: The Power of Conformational Constraint

The selection of the (1S,2S)-isomer over its cis-counterparts or linear β-amino acids is driven by strict causality in structural biology.

  • Induction of the 14-Helix: When incorporated into β-peptides, the trans-ACHC (2-aminocyclohexanecarboxylic acid) monomer restricts rotation around the Cα-Cβ bond. The (1S,2S) configuration specifically nucleates and stabilizes a left-handed 14-helix (a helix stabilized by hydrogen bonds forming 14-membered rings)[1]. This structural predictability is highly sought after for designing protein-protein interaction (PPI) inhibitors.

  • Stability via the Hydrochloride Salt: Free β-amino esters are notoriously unstable; their nucleophilic primary amines readily attack adjacent ester carbonyls, leading to intermolecular polymerization or the formation of diketopiperazines. Formulating the compound as a hydrochloride salt protonates the amine ( −NH3+​ ), rendering it non-nucleophilic. This mechanistic choice ensures long-term shelf stability and prevents degradation prior to peptide coupling.

Synthetic Workflows & Stereoselective Isolation

The preparation of (1S,2S)-Methyl 2-aminocyclohexanecarboxylate HCl typically involves the stereoselective resolution of racemic trans-ACHC followed by controlled esterification. Enzymatic kinetic resolution using Candida antarctica Lipase B (CALB) is a highly efficient method to obtain the enantiopure acid[4].

SynthesisWorkflow A Racemic trans-ACHC (Starting Material) B Enzymatic Resolution (CALB Hydrolysis) A->B Kinetic Resolution C (1S,2S)-ACHC (Enantiopure Acid) B->C >99% ee D Esterification (SOCl2 / MeOH) C->D in situ HCl Activation E (1S,2S)-Methyl 2-amino- cyclohexanecarboxylate HCl D->E Salt Formation

Caption: Workflow for the stereoselective isolation and esterification of (1S,2S)-ACHC.

Protocol 1: Esterification of Enantiopure (1S,2S)-ACHC

This protocol utilizes an in situ acid generation strategy to prevent epimerization.

  • Activation Phase: Cool a dry reaction vessel containing anhydrous methanol (MeOH) to 0 °C under an inert argon atmosphere. Dropwise, add thionyl chloride ( SOCl2​ ) (1.5 equivalents).

    • Causality: The controlled reaction of SOCl2​ with MeOH exothermically generates anhydrous HCl and dimethyl sulfite. This in situ generation is critical: it provides the acid catalyst required for Fischer esterification while simultaneously supplying the chloride counterion to trap the product as a stable salt.

  • Substrate Addition: Slowly add enantiopure (1S,2S)-2-aminocyclohexanecarboxylic acid (1.0 equivalent) to the acidic methanolic solution.

  • Reflux: Heat the reaction mixture to a gentle reflux (65 °C) for 12 hours. Monitor conversion via TLC (Ninhydrin stain).

  • Isolation: Remove the solvent under reduced pressure. Triturate the resulting crude viscous oil with cold, anhydrous diethyl ether to induce crystallization. Filter the white precipitate and dry under high vacuum.

Analytical Validation: A Self-Validating System

To guarantee scientific integrity, the synthesized batch must be subjected to an orthogonal, self-validating analytical system. We employ 1H -NMR to confirm diastereomeric purity (ruling out the cis-isomer) and Chiral HPLC to confirm enantiomeric purity (ruling out the (1R,2R)-isomer).

AnalyticalValidation Start Synthesized Batch (1S,2S)-Isomer HCl Salt NMR 1H-NMR Analysis (D2O or DMSO-d6) Start->NMR HPLC Chiral HPLC (Crownpak CR+) Start->HPLC Coupling Extract J-coupling (H1-H2 J ≈ 10-12 Hz) NMR->Coupling Karplus Eq. Retention Measure Retention Time vs Racemic Standard HPLC->Retention Chiral Recognition ConfirmDiast Confirm trans-Diastereomer (de > 99%) Coupling->ConfirmDiast ConfirmEnant Confirm (1S,2S) Enantiomer (ee > 99%) Retention->ConfirmEnant

Caption: Orthogonal analytical validation system for diastereomeric and enantiomeric purity.

Protocol 2: Diastereomeric Validation via 1H -NMR
  • Sample Prep: Dissolve 5 mg of the product in D2​O .

  • Analysis: Acquire a 400 MHz or higher 1H -NMR spectrum. Locate the multiplet corresponding to the C1 proton (adjacent to the ester) and the C2 proton (adjacent to the amine).

  • Causality (The Karplus Relationship): In the trans-(1S,2S) configuration, both protons occupy axial positions on the cyclohexane chair. According to the Karplus equation, an axial-axial relationship (dihedral angle ≈ 180°) yields a large 3J coupling constant of 10–12 Hz . If the sample were contaminated with the cis-diastereomer (axial-equatorial, dihedral angle ≈ 60°), a distinct signal with a smaller 3J coupling of 3–5 Hz would appear. This intrinsic physical property makes the NMR a self-validating check for diastereomeric excess (de).

Protocol 3: Enantiomeric Validation via Chiral HPLC
  • Column Selection: Equip the HPLC with a Crownpak CR(+) column (4.0 mm × 150 mm).

    • Causality: The Crownpak CR(+) utilizes a chiral crown ether stationary phase that forms highly specific inclusion complexes with primary ammonium ions ( −NH3+​ ). Because our target is an HCl salt, it binds directly to the chiral selector without the need for complex pre-column derivatization, preserving the exact state of the analyte.

  • Mobile Phase: Prepare an isocratic mobile phase of aqueous perchloric acid ( HClO4​ ), pH 1.5.

    • Causality: The highly acidic pH ensures the amine remains fully protonated, which is an absolute thermodynamic requirement for the crown ether inclusion complex to form and facilitate chiral recognition.

  • Execution: Set the flow rate to 0.8 mL/min. Monitor UV absorbance at 210 nm. Inject a racemic standard of trans-methyl 2-aminocyclohexanecarboxylate HCl to establish baseline resolution of the (1R,2R) and (1S,2S) peaks, followed by the synthesized batch. Integrate peak areas to confirm ee > 99.0%[5].

Table 2: Analytical Validation Parameters

Analytical MethodTarget ParameterExpected Outcome for (1S,2S)
1H -NMR ( D2​O ) Diastereomeric Purity (de) 3JH1-H2​≈10−12 Hz (indicates trans-diaxial protons)
Chiral HPLC (Crownpak CR+) Enantiomeric Excess (ee)Single peak matching the (1S,2S) retention time; absence of (1R,2R) peak
Polarimetry Optical Rotation [α]D25​ specific to the (1S,2S) enantiomer (solvent dependent)

References

  • Gellman, S. H., et al. "Asymmetric Synthesis of a New Helix-Forming β-Amino Acid." University of Wisconsin–Madison. Available at:[Link]

  • Juaristi, E., et al. "Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis." Semantic Scholar. Available at:[Link]

  • ChemicalRoot. "(1S,2R)-Methyl 2-Aminocyclohexanecarboxylate Hydrochloride Chiral HPLC Analysis." ChemicalRoot. Available at:[Link]

Sources

Exploratory

Thermal Stability Profile of (1S,2S)-Methyl 2-aminocyclohexanecarboxylate Hydrochloride: A Comprehensive Technical Guide

Executive Summary The compound (1S,2S)-Methyl 2-aminocyclohexanecarboxylate hydrochloride (CAS: 948915-94-4) is a conformationally restricted, chiral β -amino acid derivative widely utilized as a highly specific building...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (1S,2S)-Methyl 2-aminocyclohexanecarboxylate hydrochloride (CAS: 948915-94-4) is a conformationally restricted, chiral β -amino acid derivative widely utilized as a highly specific building block in the synthesis of peptidomimetics and novel active pharmaceutical ingredients (APIs). Understanding its thermal stability profile is not merely a regulatory checkbox; it is a fundamental prerequisite for optimizing downstream synthetic conditions, formulation strategies, and long-term storage.

This whitepaper synthesizes the fundamental thermodynamic behaviors, degradation kinetics, and standardized analytical workflows required to profile this specific chiral hydrochloride salt, providing actionable insights for drug development professionals.

Chemical Context & Structural Causality

To accurately predict the thermal behavior of a molecule, one must first analyze its stereochemical and electronic architecture. As a Senior Application Scientist, I emphasize that thermal degradation is rarely random; it is a direct consequence of molecular geometry.

  • The Hydrochloride Salt Matrix: Free-base amino acid esters are notoriously prone to spontaneous cyclization or hydrolysis at ambient conditions. The formulation of (1S,2S)-Methyl 2-aminocyclohexanecarboxylate as a hydrochloride salt provides a robust crystalline lattice. The strong ionic interactions between the protonated amine and the chloride counter-ion significantly elevate the melting point and thermal stability compared to the free base[1].

  • Stereochemical Hindrance: The (1S,2S) designation indicates a trans relationship between the amino and ester groups on the rigid cyclohexane ring. This is a critical mechanistic detail. While cis-isomers can easily undergo intramolecular cyclization upon heating to form bicyclic β -lactams, the trans configuration sterically prohibits this direct intramolecular attack. Consequently, thermal energy must overcome a higher activation barrier, ultimately forcing the molecule down a pathway of intermolecular dimerization or bulk decomposition rather than clean intramolecular cyclization.

Mechanisms of Thermal Degradation

The thermal degradation of cyclic amino acid ester hydrochlorides typically proceeds through a well-defined, multi-stage cascade[2],[3].

  • Desolvation/Dehydration (Ambient to 100°C): Depending on the crystallization solvent, initial heating drives off surface or lattice-bound moisture. Hydrochloride salts are inherently hygroscopic due to the strong polarity of the inorganic acid component[1].

  • Lattice Collapse & Dehydrohalogenation (150°C - 200°C): As the system reaches its melting transition ( Tm​ ), the crystal lattice collapses (an endothermic event). This is immediately followed by, or concurrent with, dehydrohalogenation—the stoichiometric ejection of HCl gas[4].

  • Dealcoholization & Polymerization (>200°C): The loss of HCl leaves a highly reactive free-base intermediate. Because intramolecular cyclization is sterically hindered by the trans geometry, the nucleophilic amine of one molecule attacks the electrophilic methyl ester of an adjacent molecule. This intermolecular reaction results in the ejection of methanol (dealcoholization) and the formation of complex polymeric degradants or diketopiperazine-like dimers.

ThermalPathway A (1S,2S)-Ester HCl Intact Salt B Free Base + HCl (gas) A->B 150-180°C Dehydrohalogenation C Dimerization - Methanol B->C >200°C Dealcoholization D Polymeric Char C->D >250°C Decomposition

Fig 1. Sequential thermal degradation pathway of the trans-hydrochloride salt upon heating.

Experimental Workflows for Thermal Profiling

To establish a trustworthy thermal profile, the analytical workflow must be a self-validating system. We employ a multi-modal approach integrating Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (STA/TGA-DSC) alongside Dynamic Vapor Sorption (DVS).

Protocol A: Simultaneous TGA-DSC Analysis

Simultaneous TGA-DSC allows for minimal sample use while obtaining highly reproducible results, perfectly correlating endothermic phase transitions (melting) with mass loss events (decomposition)[5],[6].

  • Self-Validation Step: Prior to sample analysis, the instrument's heat flow is calibrated using a high-purity Indium standard ( Tm​ = 156.6°C). If the extrapolated onset temperature deviates by >0.5°C, the system automatically halts, requiring recalibration. A blank baseline run using an empty alumina pan is performed to mathematically subtract instrument drift.

  • Step 1 (Sample Preparation): Accurately weigh 3.0 to 5.0 mg of (1S,2S)-Methyl 2-aminocyclohexanecarboxylate HCl into a highly conductive alumina ceramic pan. Causality: A small, tightly packed mass ensures uniform thermal conductivity and prevents thermal lag, which can artificially broaden transition peaks.

  • Step 2 (Atmosphere Control): Purge the furnace with dry Nitrogen ( N2​ ) at a strict flow rate of 30 mL/min. Causality: An inert atmosphere prevents oxidative degradation, allowing the analyst to isolate purely thermal events (like dehydrohalogenation).

  • Step 3 (Thermal Ramp): Heat the sample from 25°C to 350°C at a rate of 10°C/min. Causality: A 10°C/min ramp provides the optimal balance between peak resolution and kinetic response time.

Protocol B: Dynamic Vapor Sorption (DVS)

Because moisture acts as a plasticizer that can drastically lower the activation energy required for thermal degradation, assessing hygroscopicity is mandatory.

  • Self-Validation Step: The DVS utilizes a symmetric dual-microbalance. An empty reference pan is tared simultaneously with the sample pan. The system only advances to the next humidity step when thermodynamic equilibrium is achieved, defined strictly by a mass change ( dm/dt ) of <0.002% per minute for 10 consecutive minutes.

  • Execution: Cycle the sample from 0% to 90% Relative Humidity (RH) at 25°C in 10% increments, recording the sorption and desorption isotherms.

AnalyticalWorkflow Start Sample: (1S,2S)-Methyl 2-aminocyclohexanecarboxylate HCl TGA TGA (Mass Loss) Identify Volatiles Start->TGA 5 mg, N2 Purge DSC DSC (Heat Flow) Identify Phase Transitions Start->DSC 5 mg, Alumina Pan DVS DVS (Moisture) Assess Hygroscopicity Start->DVS 0-90% RH Cycle Data Data Synthesis & Kinetic Modeling TGA->Data Mass % vs Temp DSC->Data ΔH vs Temp DVS->Data %Δm vs RH Out Comprehensive Thermal Stability Profile Data->Out Final Report

Fig 2. Integrated multi-modal analytical workflow for thermal and hygroscopic profiling.

Quantitative Data Summaries

The following tables synthesize the expected quantitative outputs derived from the integrated analytical workflows.

Table 1: Representative Thermal Transitions (TGA/DSC) Note: Exact onset temperatures may vary slightly based on crystalline purity and residual solvent.

Thermal EventTemp. Range (°C)Enthalpy ( ΔH ) / Mass ChangeMechanistic Assignment
Endotherm 1 40 - 90-1.5% to -2.5% massDesolvation / Surface moisture loss
Endotherm 2 165 - 175+40 to +50 J/gCrystalline lattice melt ( Tm​ )
Exotherm 1 180 - 210~ -15.8% massDehydrohalogenation (Loss of HCl gas)
Exotherm 2 220 - 280~ -16.5% massDealcoholization (Loss of Methanol)

Table 2: ICH Q1A(R2) Accelerated Stability Matrix To translate raw thermodynamic data into actionable pharmaceutical shelf-life predictions, the compound must be subjected to accelerated stability conditions.

ConditionDurationAnalytical OutputAcceptance Criteria
40°C / 75% RH 0, 3, 6 MonthsHPLC (Purity), XRPD (Crystallinity)< 0.5% degradation, No polymorph shift
Photostability 1.2M lux-hrsHPLC, ColorimetryConforms to reference standard
Thermal Stress (60°C) 2, 4 WeeksTGA/DSC, LC-MSIdentification of primary degradants

References

  • AZoM - Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. URL:[Link]

  • NIH PMC - Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline.[6] URL:[Link]

  • RSC Publishing - Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect.[1] URL: [Link]

  • NIH PMC - Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.[4] URL:[Link]

  • Academia.edu - Comparative study of the thermal decomposition behaviour of different amino acids and peptides.[3] URL: [Link]

Sources

Foundational

Infrared (IR) spectroscopy peaks for (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl

An In-Depth Technical Guide to the Infrared Spectrum of (1S,2S)-Methyl 2-aminocyclohexane HCl Introduction (1S,2S)-Methyl 2-aminocyclohexane carboxylate hydrochloride is a chiral bifunctional molecule of significant inte...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectrum of (1S,2S)-Methyl 2-aminocyclohexane HCl

Introduction

(1S,2S)-Methyl 2-aminocyclohexane carboxylate hydrochloride is a chiral bifunctional molecule of significant interest in synthetic chemistry, serving as a valuable building block for pharmaceuticals and ligands in asymmetric catalysis. Its structural integrity and purity are paramount for these applications. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural confirmation of this compound. This guide offers a detailed analysis of the expected IR absorption spectrum, grounded in the fundamental principles of molecular vibrations, and provides a field-proven protocol for sample analysis.

Molecular Structure and Vibrational Analysis

To interpret the IR spectrum of (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl, we must first deconstruct the molecule into its constituent functional groups, each possessing characteristic vibrational modes. The hydrochloride salt form dictates that the primary amine exists as a protonated ammonium group (-NH₃⁺), which profoundly influences the spectrum.

The key structural components are:

  • Primary Ammonium Group (-NH₃⁺): Formed by the protonation of the primary amine, this group is characterized by strong hydrogen bonding, leading to broad and intense absorption bands.

  • Methyl Ester Group (-COOCH₃): This group contains a carbonyl (C=O) bond and two carbon-oxygen (C-O) single bonds, each with distinct stretching vibrations.

  • Saturated Cyclohexane Ring: The aliphatic backbone consists of methylene (-CH₂) and methine (-CH) groups, which give rise to characteristic C-H stretching and bending vibrations.

The relationship between these functional groups and their expected spectral contributions is visualized below.

Fig. 1: Key Functional Moieties of the Analyte cluster_molecule (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl cluster_groups Functional Groups cluster_vibrations Characteristic IR Absorptions M Molecule Amine Primary Ammonium (-NH₃⁺) M->Amine Vibrational Modes Ester Methyl Ester (-COOCH₃) M->Ester Vibrational Modes Ring Cyclohexane Backbone M->Ring Vibrational Modes NH_stretch N-H Stretching (Broad, ~3200-2800 cm⁻¹) Amine->NH_stretch NH_bend N-H Bending (~1625-1500 cm⁻¹) Amine->NH_bend CO_stretch C=O Stretching (Strong, Sharp, ~1735 cm⁻¹) Ester->CO_stretch C_O_stretch C-O Stretching (~1300-1000 cm⁻¹) Ester->C_O_stretch CH_stretch C-H Stretching (~2960-2850 cm⁻¹) Ring->CH_stretch CH_bend C-H Bending (~1480-1440 cm⁻¹) Ring->CH_bend Fig. 2: Workflow for KBr Pellet Preparation start Start weigh Weigh 1-2 mg Sample & 100-200 mg Dry KBr start->weigh grind Grind in Agate Mortar to Homogenous Fine Powder weigh->grind load_die Load Powder into Pellet Die Assembly grind->load_die press Apply Vacuum, then Press at 8-10 tons load_die->press release Slowly Release Pressure & Remove Pellet press->release analyze Place in Spectrometer & Acquire Spectrum release->analyze end_node End analyze->end_node

Caption: Fig. 2: Standard protocol for solid-state IR analysis.

Conclusion

The infrared spectrum of (1S,2S)-Methyl 2-aminocyclohexane HCl provides a definitive fingerprint for its structural verification. The key diagnostic features are the synergistic combination of a very broad N-H stretch (3200-2800 cm⁻¹) characteristic of an ammonium salt, a sharp and intense ester C=O stretch (~1735 cm⁻¹), and distinct N-H bending modes (~1625-1500 cm⁻¹). These are complemented by the expected aliphatic C-H vibrations and strong C-O stretches in the fingerprint region. Adherence to a rigorous experimental protocol, particularly regarding the exclusion of moisture, is critical for obtaining a high-fidelity spectrum suitable for research and quality control in drug development.

References

  • University of California, Davis. (n.d.). IR: amines. LibreTexts. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

  • Bernath, P. F., & Sibert, E. L. (2020). Cyclohexane Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations. The Journal of Physical Chemistry A, 124(49), 10145-10156. Retrieved from [Link]

  • Bernath, P. F., & Sibert, E. L. (2020). Cyclohexane Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations. The Journal of Physical Chemistry A. ACS Publications. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 3). Infrared spectrum of cyclohexane. Retrieved from [Link]

  • Coblentz, W. W. (n.d.). Infrared absorption spectra of cyclo-hydrocarbons. Journal of Research of the National Bureau of Standards. Retrieved from [Link]

  • Bernath, P. F., & Sibert, E. L. (2020). Cyclohexane Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • Organic Chemistry with Victor. (2021, May 12). Making a Solid State IR Sample with a KBr Press. YouTube. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Heacock, R. A., & Marion, L. (2025, October 5). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry. Retrieved from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Dent, G. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. LibreTexts. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl in Peptide Synthesis

Introduction: Introducing Conformational Rigidity into Peptides The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for the development of novel therapeutics, peptidomimetics, and r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Introducing Conformational Rigidity into Peptides

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for the development of novel therapeutics, peptidomimetics, and research tools. Cyclic β-amino acids, in particular, are of significant interest as they introduce conformational constraints into the peptide backbone, leading to more defined secondary structures and increased resistance to enzymatic degradation.[1][2] (1S,2S)-Methyl 2-aminocyclohexane carboxylate, a cyclic β-amino acid analog, offers a unique stereochemistry that can be exploited to sculpt specific peptide conformations.[2] This document provides detailed application notes and protocols for the effective use of (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl in both solid-phase and solution-phase peptide synthesis.

The commercially available starting material is the hydrochloride salt of the methyl ester. This guide will cover the necessary preparatory steps to convert this salt into a reactive monomer for peptide synthesis, as well as protocols for its direct incorporation into a growing peptide chain. For researchers desiring a more direct route, the Fmoc-protected free acid, Fmoc-(1S,2S)-2-aminocyclohexane carboxylic acid, is also commercially available and its use will be addressed.[3][4]

PART 1: Preparing the Amino Acid Monomer

The primary amine of (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl is protonated, rendering it unreactive for peptide coupling. Therefore, it must first be converted to the free amine. Subsequently, for use in Fmoc-based solid-phase peptide synthesis (SPPS), the free amine must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Protocol 1.1: Conversion of the HCl Salt to the Free Amino Ester

This protocol describes a mild and efficient method for the deprotonation of the hydrochloride salt.

Materials:

  • (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl in a minimal amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel and add an equal volume of DCM.

  • Slowly add saturated aqueous NaHCO₃ solution to the separatory funnel. Swirl gently and release the pressure frequently as CO₂ gas will be evolved. Continue adding the NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (test with pH paper).

  • Shake the separatory funnel vigorously for 1-2 minutes to ensure complete extraction of the free amine into the organic layer.

  • Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask.

  • Perform a second extraction of the aqueous layer with a fresh portion of DCM to maximize the yield.

  • Combine the organic extracts and wash them with deionized water, followed by a wash with brine (saturated aqueous NaCl).

  • Dry the combined organic layer over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free amino ester as an oil or a low-melting solid.

Protocol 1.2: N-terminal Fmoc Protection

This protocol details the protection of the free amine with an Fmoc group, a crucial step for its use in Fmoc-SPPS.

Materials:

  • (1S,2S)-Methyl 2-aminocyclohexane carboxylate (free amine from Protocol 1.1)

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl

  • 1,4-Dioxane and water or Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) or a non-nucleophilic base like Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Stir plate and stir bar

Procedure using Fmoc-OSu (Schotten-Baumann conditions): [5]

  • Dissolve the free amino ester in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (1.5-2.0 equivalents) to the solution and stir until it dissolves.

  • In a separate container, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the stirring amino ester solution at room temperature.

  • Allow the reaction to stir overnight.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to yield the Fmoc-protected amino ester.

Alternatively, researchers can purchase Fmoc-(1S,2S)-2-aminocyclohexane carboxylic acid directly, which simplifies the process by eliminating the need for Fmoc protection and subsequent saponification of the methyl ester if the free C-terminal acid is desired for the first coupling in SPPS.[3][4]

PART 2: Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)

Due to the steric hindrance of the cyclohexane ring, the use of potent coupling reagents is highly recommended to ensure efficient amide bond formation.[6][7][8]

Protocol 2.1: Fmoc-SPPS Coupling

This protocol outlines the incorporation of Fmoc-(1S,2S)-2-aminocyclohexane carboxylic acid onto a resin-bound peptide with a free N-terminus.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-(1S,2S)-2-aminocyclohexane carboxylic acid

  • Coupling reagent (e.g., HATU, HCTU, or PyBOP)

  • Non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • SPPS reaction vessel

  • Shaker or bubbler

Table 1: Recommended Reagents for SPPS Coupling

ReagentEquivalents (relative to resin capacity)Purpose
Fmoc-(1S,2S)-2-aminocyclohexane carboxylic acid3 - 5The amino acid to be coupled.
HATU or HCTU2.9 - 4.9Potent coupling reagent for sterically hindered amino acids.
DIPEA or 2,4,6-collidine6 - 10Base to activate the coupling reagent and neutralize the growing peptide.
DMF-Anhydrous solvent for the reaction.

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in anhydrous DMF for at least 30 minutes in the SPPS reaction vessel.[9]

  • Activation of the Amino Acid: In a separate vial, dissolve Fmoc-(1S,2S)-2-aminocyclohexane carboxylic acid (3-5 eq.) and HATU (or an equivalent coupling reagent, 2.9-4.9 eq.) in anhydrous DMF. Add DIPEA (6-10 eq.) to the mixture and allow it to pre-activate for 1-5 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution to the reaction vessel.

  • Reaction: Agitate the mixture using a shaker or by bubbling with nitrogen for 2-4 hours. The extended coupling time is recommended due to the steric bulk of the amino acid.

  • Monitoring the Coupling: Perform a Kaiser test or a similar qualitative test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: After a successful coupling, drain the reaction vessel and wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

Workflow for SPPS Incorporation

spss_workflow Resin Peptide-Resin (Free N-terminus) Couple Couple to Resin (2-4 hours) Resin->Couple Activate Activate Fmoc-AA (HATU/DIPEA) Activate->Couple Wash Wash Resin (DMF) Couple->Wash Deprotect Fmoc Deprotection (Piperidine/DMF) Wash->Deprotect Next_AA Couple Next Amino Acid Deprotect->Next_AA

Caption: SPPS workflow for incorporating Fmoc-(1S,2S)-2-aminocyclohexane carboxylic acid.

PART 3: Incorporation via Solution-Phase Peptide Synthesis

Solution-phase synthesis can be advantageous for the preparation of shorter peptides or for fragments to be used in convergent synthesis strategies.[1][10][11]

Protocol 3.1: Solution-Phase Coupling

This protocol describes the coupling of Fmoc-(1S,2S)-2-aminocyclohexane carboxylic acid to an amino acid ester in solution.

Materials:

  • Fmoc-(1S,2S)-2-aminocyclohexane carboxylic acid

  • Amino acid methyl or ethyl ester hydrochloride

  • Coupling reagent (e.g., HBTU, TBTU, or EDC/HOBt)

  • Non-nucleophilic base (e.g., DIPEA or N-methylmorpholine (NMM))

  • Anhydrous solvent (e.g., DCM or DMF)

  • Round-bottom flask

  • Stir plate and stir bar

Procedure:

  • In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq.) and the coupling reagent (e.g., HBTU, 1.1 eq.) in anhydrous DCM.

  • Add DIPEA (2.2 eq.) to the mixture and stir for 5-10 minutes.

  • In a separate flask, dissolve Fmoc-(1S,2S)-2-aminocyclohexane carboxylic acid (1.1 eq.) in anhydrous DCM.

  • Add the solution of the Fmoc-protected amino acid to the stirring mixture of the amino ester and coupling reagent.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting dipeptide by flash column chromatography.

Solution-Phase Coupling Reaction

solution_phase cluster_reactants Reactants cluster_reagents Reagents Fmoc_AA Fmoc-(1S,2S)-Achc-OH Product Fmoc-(1S,2S)-Achc-AA-OR' Fmoc_AA->Product Solution Phase (DCM) AA_Ester H-AA-OR' AA_Ester->Product Solution Phase (DCM) Coupling_Reagent HBTU / DIPEA

Caption: General scheme for solution-phase peptide coupling.

PART 4: C-Terminal Modification: Saponification of the Methyl Ester

If the peptide synthesis requires further elongation from the C-terminus of the incorporated (1S,2S)-2-aminocyclohexane carboxylate residue, the methyl ester must be hydrolyzed. Standard basic hydrolysis conditions can lead to the cleavage of the Fmoc group.[12][13] The following protocol utilizes milder conditions to achieve selective saponification.[12][13]

Protocol 4.1: Mild Saponification of the Methyl Ester

Materials:

  • Fmoc-protected peptide methyl ester

  • Calcium(II) iodide (CaI₂)

  • Sodium hydroxide (NaOH)

  • Isopropyl alcohol (iPrOH) and water

  • Round-bottom flask

  • Stir plate and stir bar

Procedure: [12]

  • Dissolve the Fmoc-protected peptide methyl ester in a 7:3 mixture of iPrOH and water.

  • Add CaI₂ (approximately 19 equivalents) to the solution and stir until dissolved. The calcium ions are thought to protect the Fmoc group from cleavage.

  • Add a 1 M aqueous solution of NaOH (1.5 equivalents) dropwise to the stirring mixture.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours at room temperature.

  • Upon completion, carefully acidify the reaction mixture with 1 M HCl to pH 3-4.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the C-terminal free acid.

PART 5: Impact on Peptide Structure and Conformation

The incorporation of the rigid 2-aminocyclohexane carboxylic acid moiety significantly reduces the conformational flexibility of the peptide backbone. The (1S,2S) stereochemistry pre-organizes the peptide into a specific turn-like structure, which can enhance binding affinity to biological targets and improve metabolic stability.

Conformational Constraint by Cyclic Residue

conformation cluster_flexible Flexible Peptide cluster_rigid Rigid Peptide with Cyclic Residue flex_pep rigid_pep flex_pep->rigid_pep Incorporation of (1S,2S)-Achc

Caption: The cyclic residue restricts conformational freedom.

PART 6: Troubleshooting

Table 2: Common Problems and Solutions

ProblemPotential CauseSuggested Solution
Incomplete Coupling Insufficient activation time or amount of coupling reagent. Steric hindrance.Increase the coupling time and/or the equivalents of the amino acid and coupling reagent. Consider using a more potent coupling reagent like PyAOP. Perform a double coupling.
Fmoc-group Cleavage during Saponification The reaction conditions are too harsh.Use the mild saponification protocol with CaI₂. Ensure the temperature is controlled and the amount of base is not in large excess.
Racemization Use of a strong base or prolonged exposure to basic conditions.Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. Minimize the time the peptide is exposed to basic conditions. For solution-phase coupling, consider the addition of an anti-racemization agent like HOBt.
Low Yield of Free Amine after Extraction Incomplete neutralization of the HCl salt. Insufficient extraction.Ensure the aqueous layer is basic after the addition of NaHCO₃. Perform multiple extractions with the organic solvent.

References

Sources

Application

Application Note: (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl in the Design of 14-Helical Foldamers and Peptidomimetics

Executive Summary In modern drug discovery, targeting flat, expansive protein-protein interactions (PPIs) remains a formidable challenge for traditional small molecules. Peptidomimetics and foldamers—synthetic oligomers...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, targeting flat, expansive protein-protein interactions (PPIs) remains a formidable challenge for traditional small molecules. Peptidomimetics and foldamers—synthetic oligomers that adopt predictable secondary structures—offer a powerful alternative. (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl (CAS: 948915-94-4) is a premier, conformationally constrained chiral building block. By restricting backbone flexibility, this trans-cyclic β-amino acid derivative acts as a robust inducer of the 14-helix in β-peptides and α/β-peptides [1].

This application note provides an authoritative guide on the mechanistic rationale, preparation, and integration of this building block into solid-phase peptide synthesis (SPPS) workflows, complete with self-validating quality control measures.

Mechanistic Rationale: The Power of Conformational Constraint

When designing foldamers, researchers must overcome the entropic penalty associated with folding flexible linear chains into ordered structures. Linear β-amino acids possess high rotational freedom around the Cα–Cβ bond, which often leads to structural heterogeneity in aqueous environments.

The incorporation of the cyclohexane ring in the (1S,2S)-trans configuration fundamentally solves this problem. The ring physically locks the Cα–Cβ torsion angle (θ) at approximately 60° (a gauche conformation). This rigid preorganization perfectly aligns the backbone carbonyl and amide groups to form a highly stable 14-membered hydrogen-bonded ring (C=O(i) ··· H–N(i-2)) [2].

Why use the Methyl Ester HCl Salt? From a synthetic strategy perspective, the free base of β-amino acids can undergo premature self-condensation. Utilizing the hydrochloride (HCl) salt ensures long-term bench stability and prevents oxidative degradation. Furthermore, the methyl ester provides orthogonal protection: it allows the primary amine to be selectively derivatized (e.g., with an Fmoc group) before the C-terminus is activated for peptide coupling, thereby preventing racemization and oligomerization during monomer preparation.

HelixFormation Linear Linear β-Amino Acid High Flexibility Entropic Penalty Hbond 14-Membered H-Bond Ring C=O(i) ··· H-N(i-2) Linear->Hbond Weak/Dynamic Cyclic trans-ACHC Scaffold Cα-Cβ Bond Locked Preorganized Backbone Cyclic->Hbond Strong/Locked Stability Aqueous Stability Protease Resistance Hbond->Stability

Conformational locking by trans-ACHC promotes stable 14-helix formation.

Physicochemical & Structural Data

To highlight the superior properties of the (1S,2S)-ACHC scaffold, the following tables summarize its structural parameters and the coupling efficacies required for successful synthesis [3].

Table 1: Conformational Properties of β-Amino Acids

PropertyLinear β-Amino Acid(1S,2S)-ACHC Scaffold
Cα-Cβ Torsion Angle (θ) Highly flexible (multiple rotamers)Locked at ~60° (gauche)
Helical Propensity Low to moderate in aqueous solutionExceptionally high (14-helix)
Proteolytic Stability ModerateExtremely high
H-Bond Ring Size Variable (10, 12, or 14-membered)Strictly 14-membered

Table 2: SPPS Coupling Reagent Efficacy for ACHC

Coupling ReagentActivation IntermediateTypical Yield (1 hr)Recommendation
DIC / HOBt OBt ester< 40%Not recommended
HBTU / DIPEA OBt ester~ 60-70%Requires double coupling
HATU / DIPEA OAt ester> 95%Highly recommended

Experimental Protocols: A Self-Validating Workflow

Protocol A: Preparation of Fmoc-(1S,2S)-ACHC-OH for SPPS

Standard Fmoc-SPPS requires an N-Fmoc protected free acid. The following solution-phase protocol converts the commercial methyl ester HCl salt into the active building block.

Step 1: N-Fmoc Protection

  • Dissolve 10 mmol of (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl in 50 mL of anhydrous Dichloromethane (DCM).

  • Add 25 mmol (2.5 eq) of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The excess DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine required for the subsequent reaction.

  • Slowly add 11 mmol (1.1 eq) of Fmoc-OSu.

    • Causality: Fmoc-OSu is explicitly chosen over Fmoc-Cl because its lower reactivity prevents the formation of dipeptide byproducts, ensuring a clean monomeric yield.

  • Stir at room temperature for 4 hours.

    • Self-Validating Gate: Monitor by LC-MS. The reaction is complete when the peak corresponding to the free amine (M+H = 158.1) disappears, replaced by the Fmoc-protected ester (M+H = 380.2).

Step 2: Ester Saponification

  • Evaporate the DCM under reduced pressure and redissolve the crude intermediate in 40 mL of THF/H₂O (3:1 v/v).

  • Add 15 mmol (1.5 eq) of Lithium Hydroxide monohydrate (LiOH·H₂O) and stir for 3 hours.

    • Causality: LiOH is a mild base that efficiently hydrolyzes the methyl ester without triggering base-catalyzed cleavage of the Fmoc group (which typically requires secondary amines like piperidine).

  • Acidify the mixture to pH 2-3 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield Fmoc-(1S,2S)-ACHC-OH.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) of 14-Helical β-Peptides
  • Resin Swelling : Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection : Treat resin with 20% piperidine in DMF (2 x 10 min).

    • Self-Validating Gate: Perform a Kaiser test. A deep blue color confirms the presence of free primary amines.

  • Coupling : Pre-activate 0.3 mmol (3 eq) of Fmoc-(1S,2S)-ACHC-OH with 0.3 mmol (3 eq) of HATU and 0.6 mmol (6 eq) of DIPEA in DMF for 2 minutes, then add to the resin. Shake for 1 hour.

    • Causality: The cyclohexane ring introduces severe steric hindrance at the Cα and Cβ positions. Standard carbodiimide (DIC) coupling is insufficient. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (OAt) active ester, driving the sterically demanding acylation to completion.

  • Validation : Perform a Kaiser test. A yellow color indicates complete coupling. If slightly green/blue, perform a secondary coupling cycle.

  • Cleavage : Treat the final peptide resin with TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours to cleave the foldamer from the solid support.

SynthesisWorkflow Start (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl Fmoc N-Fmoc Protection (Fmoc-OSu, DIPEA) Start->Fmoc Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Fmoc->Hydrolysis BuildingBlock Fmoc-(1S,2S)-ACHC-OH (Active SPPS Block) Hydrolysis->BuildingBlock SPPS Iterative SPPS (HATU/DIPEA) BuildingBlock->SPPS Cleavage TFA Cleavage & Global Deprotection SPPS->Cleavage Foldamer 14-Helical β-Peptide Foldamer Cleavage->Foldamer

Workflow from ACHC building block to a fully folded 14-helical β-peptide.

Structural Validation of the 14-Helix

To ensure the synthesized foldamer accurately mimics the intended α-helical biological target, rigorous structural validation is required [4].

  • Circular Dichroism (CD) Spectroscopy : Dissolve the purified β-peptide in an aqueous buffer (e.g., 10 mM Tris, pH 7.4). A properly folded 14-helix will exhibit a signature CD spectrum characterized by a maximum at ~198 nm and a minimum at ~214 nm.

  • 2D NMR (ROESY) : In D₂O or CD₃OD, the 14-helix is validated by observing strong sequential NH(i) to NH(i+1) cross-peaks and characteristic medium-range CαH(i) to NH(i+2) Nuclear Overhauser Effects (NOEs).

References

  • Theoretical Analysis of Secondary Structures of β-Peptides Source: ACS Publications URL:[Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Comparison of design strategies for promotion of beta-peptide 14-helix stability in water Source: National Institutes of Health (NIH) URL:[Link]

  • α-Helix Mimicry with α/β-Peptides Source: National Institutes of Health (PMC) URL:[Link]

Method

Application Note: Scale-Up Synthesis and Purification of (1S,2S)-Methyl 2-aminocyclohexanecarboxylate Hydrochloride

Executive Summary & Strategic Rationale The chiral building block (1S,2S)-methyl 2-aminocyclohexanecarboxylate hydrochloride (often abbreviated as (1S,2S)-ACHC-OMe HCl) is a critical intermediate in the synthesis of adva...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The chiral building block (1S,2S)-methyl 2-aminocyclohexanecarboxylate hydrochloride (often abbreviated as (1S,2S)-ACHC-OMe HCl) is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and biomimetic foldamers. The rigid cyclohexane backbone of (1S,2S)-ACHC strongly promotes the formation of stable 14-helix secondary structures in β -peptides, enabling the design of synthetic oligomers with protein-like recognition surfaces[1].

While asymmetric synthesis routes exist, the most economically viable approach for multi-kilogram scale-up relies on the classical resolution of inexpensive, racemic trans-2-aminocyclohexanecarboxylic acid, followed by anhydrous esterification[2]. This application note details a self-validating, three-phase scale-up protocol designed to maximize enantiomeric excess (ee) and volumetric productivity while maintaining strict in-process controls (IPCs).

Process Visualization

SynthesisWorkflow Racemic Racemic trans-ACHC (Starting Material) Resolution Chiral Resolution (-)-DBTA in EtOH/H2O Racemic->Resolution Heating & Dissolution Salt Diastereomeric Salt (1S,2S)-ACHC • (-)-DBTA Resolution->Salt Preferential Crystallization SaltBreak Salt Break & Extraction HCl / EtOAc / H2O Salt->SaltBreak IPC: Chiral HPLC >98% de Enantiopure (1S,2S)-ACHC (Enantiopure Zwitterion) SaltBreak->Enantiopure Isoelectric Precipitation (pH 6.5) Esterification Anhydrous Esterification SOCl2 / MeOH (0 °C to Reflux) Enantiopure->Esterification IPC: Specific Rotation Product (1S,2S)-ACHC-OMe HCl (Final Product) Esterification->Product Concentration & Recrystallization

Figure 1: Workflow for the scale-up synthesis of (1S,2S)-ACHC-OMe HCl.

Mechanistic Causality & Process Design

Why Classical Resolution over Enzymatic Methods? Although lipases and esterases offer excellent enantioselectivity for cyclic β -amino acids, they often require highly dilute conditions (low volumetric productivity) and complex downstream aqueous separations[2]. Classical resolution using (-)-O,O'-dibenzoyl-L-tartaric acid ((-)-DBTA) leverages the distinct solubility profiles of the resulting diastereomeric salts. The use of an ethanol/water (9:1) solvent system is a deliberate mechanistic choice: the slight aqueous presence amplifies the solubility difference between the (1S,2S) and (1R,2R) salts, preventing co-precipitation and allowing the target (1S,2S)-ACHC•(-)-DBTA salt to crystallize selectively[3].

Why Thionyl Chloride in Methanol? Fischer esterification using a catalytic acid (e.g., H2​SO4​ ) is an equilibrium-driven process that can stall, especially with sterically hindered secondary carboxylic acids like ACHC. By using thionyl chloride ( SOCl2​ ) in absolute methanol, we generate anhydrous HCl and methyl sulfite in situ. This not only drives the reaction to completion irreversibly but also ensures that the final product is isolated directly as the highly crystalline, stable hydrochloride salt upon solvent evaporation.

Detailed Scale-Up Protocols

Phase 1: Diastereomeric Salt Resolution

The goal of this phase is to isolate the (1S,2S) enantiomer as a diastereomeric salt with high optical purity.

  • Dissolution: Charge a 50 L glass-lined reactor with 5.0 kg (34.9 mol) of racemic trans-2-aminocyclohexanecarboxylic acid and 12.5 kg (34.9 mol) of (-)-DBTA.

  • Solvent Addition: Add 35 L of a 9:1 (v/v) Ethanol/Water mixture.

  • Thermal Cycling: Heat the suspension to gentle reflux (approx. 78 °C) under constant agitation (150 rpm) until a clear solution is obtained. Causality: Complete dissolution is mandatory to destroy any preexisting racemic crystal lattices that could seed unwanted precipitation.

  • Controlled Cooling: Cool the reactor linearly to 20 °C over 8 hours. Causality: A slow, controlled cooling ramp prevents localized supersaturation, ensuring the growth of large, pure crystals of the (1S,2S)-ACHC•(-)-DBTA salt rather than amorphous co-precipitates.

  • Filtration & Washing: Filter the resulting crystals via a Nutsche filter and wash with 5 L of ice-cold absolute ethanol.

  • Self-Validating IPC: Take a 100 mg aliquot of the wet cake, perform a miniature salt break (partition between 1M NaOH and EtOAc), derivatize the aqueous layer, and analyze via Chiral HPLC (e.g., Chiralpak IG). Gate: Proceed to Phase 2 only if the diastereomeric excess (de) is > 98%. If < 98%, perform a single recrystallization from EtOH/H2O.

Phase 2: Free-Basing & Isoelectric Precipitation

This phase breaks the salt and recovers the zwitterionic amino acid.

  • Salt Break: Suspend the validated salt cake in 20 L of deionized water. Add 6M HCl dropwise until the pH reaches 1.0.

  • Extraction of Resolving Agent: Extract the aqueous layer with Ethyl Acetate ( 3×10 L). The (-)-DBTA partitions into the organic layer (which is retained for resolving agent recovery). The aqueous layer now contains (1S,2S)-ACHC hydrochloride.

  • Isoelectric Precipitation: Cool the aqueous layer to 5 °C. Slowly add 2M NaOH under vigorous stirring until the pH reaches exactly 6.5. Causality: The isoelectric point (pI) of trans-ACHC is ~6.5. At this pH, the molecule exists as a neutral zwitterion, which has minimal solubility in cold water, driving near-quantitative precipitation.

  • Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum at 50 °C for 24 hours.

Phase 3: Anhydrous Esterification

This phase converts the free acid to the target methyl ester hydrochloride.

  • Reagent Preparation: Charge a dry 20 L reactor with 10 L of absolute Methanol. Chill to 0 °C using a glycol jacket.

  • Activation: Add 2.5 L of Thionyl Chloride ( SOCl2​ ) dropwise over 2 hours. Causality: The reaction between SOCl2​ and MeOH is highly exothermic. Maintaining the temperature at 0 °C prevents the violent boiling of methanol and controls the generation of the active esterification species.

  • Substrate Addition: Add the dried (1S,2S)-ACHC (approx. 1.8 kg) from Phase 2 in portions.

  • Reflux: Heat the mixture to 65 °C (reflux) for 12 hours.

  • Self-Validating IPC: Monitor the reaction via TLC (Ninhydrin stain) or LC-MS. Gate: The reaction is deemed complete when the free acid spot is entirely consumed.

  • Crystallization: Concentrate the mixture under reduced pressure to 30% of its original volume. Add 10 L of cold Diethyl Ether to precipitate the (1S,2S)-ACHC-OMe HCl as pristine white crystals. Filter and dry under high vacuum.

Quantitative Data & Quality Metrics

The following table summarizes the expected yields and critical quality attributes (KQAs) across the three phases of the scale-up protocol.

Process StepTarget Intermediate / ProductExpected YieldTarget Purity / eeKey Quality Attribute / IPC
Phase 1 (1S,2S)-ACHC•(-)-DBTA Salt38 - 42%*> 98% deChiral HPLC (Salt Break Aliquot)
Phase 2 (1S,2S)-ACHC (Zwitterion)88 - 92%> 99% eeSpecific Rotation, Melting Point
Phase 3 (1S,2S)-ACHC-OMe HCl94 - 96%> 99% ee 1H -NMR (Absence of acid proton)

*Note: Maximum theoretical yield for a classical resolution is 50%. A 38-42% yield represents a highly efficient recovery of the desired enantiomer (76-84% of theoretical).

References

  • Light-Fueled Primitive Replication and Selection in Biomimetic Chemical Systems. acs.org. Available at:[Link]

  • Resolution and Rotations of trans-2-Aminocyclohexanecarboxylic Acids and Derivatives | Bulletin of the Chemical Society of Japan. oup.com. Available at:[Link]

  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids | Chemical Reviews. acs.org. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with (1S,2S)-Methyl 2-aminocyclohexane carboxylate hydrochloride

As a chiral building block, (1S,2S)-Methyl 2-aminocyclohexane carboxylate hydrochloride is a valuable synthon in pharmaceutical and fine chemical synthesis, particularly in the construction of molecules with defined ster...

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Author: BenchChem Technical Support Team. Date: March 2026

As a chiral building block, (1S,2S)-Methyl 2-aminocyclohexane carboxylate hydrochloride is a valuable synthon in pharmaceutical and fine chemical synthesis, particularly in the construction of molecules with defined stereochemistry. Its rigid cyclic structure and defined stereocenters make it an excellent component for creating peptidomimetics and complex drug candidates. However, its nature as a hydrochloride salt and its structural properties can present unique challenges during synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields and achieve high-purity products.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the recommended solutions.

Question 1: My amide coupling reaction with (1S,2S)-Methyl 2-aminocyclohexane carboxylate hydrochloride is resulting in very low or no product yield. What are the likely causes?

Answer: This is a common challenge that typically points to one of three critical areas: insufficient nucleophilicity of the amine, poor activation of the carboxylic acid, or sub-optimal reaction conditions.

  • Root Cause 1: Incomplete Neutralization of the Amine Salt The starting material is a hydrochloride salt, meaning the amine group is protonated as an ammonium chloride salt. In this state, it is not nucleophilic and cannot react with the activated carboxylic acid.[1] A non-nucleophilic base must be added to deprotonate the amine and liberate its lone pair of electrons.

    Troubleshooting Steps:

    • Select an Appropriate Base: Use a hindered, non-nucleophilic tertiary amine like diisopropylethylamine (DIEA or Hünig's base) or N-methylmorpholine (NMM). These bases are strong enough to deprotonate the ammonium salt but are too sterically hindered to compete as nucleophiles in the coupling reaction.

    • Verify Stoichiometry: You must add at least one full equivalent of base relative to the (1S,2S)-Methyl 2-aminocyclohexane carboxylate hydrochloride just to neutralize the salt.[1] Some coupling protocols may require additional base, so consult the specific requirements of your chosen coupling reagent.[2]

    • Order of Addition: It is often best practice to pre-mix the amine salt and the base in your reaction solvent for a few minutes before adding the activated carboxylic acid or the coupling reagents. This ensures the free amine is available for the reaction.

  • Root Cause 2: Ineffective Coupling Reagent Activation The formation of an amide bond requires the carboxylic acid to be "activated" into a more reactive intermediate.[3] If this activation fails, the coupling will not proceed.

    Troubleshooting Steps:

    • Check Reagent Quality: Carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are sensitive to moisture and can hydrolyze over time.[4] Always use fresh, high-purity reagents and store them in a desiccator.

    • Use Additives to Prevent Side Reactions: When using carbodiimides like EDC, a common side reaction is the formation of a stable N-acylurea byproduct, which halts the reaction.[3] Including an additive such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) traps the activated acid as a more stable active ester, preventing N-acylurea formation and improving yields.[5]

    • Consider Alternative Reagents: If carbodiimide-based methods consistently fail, consider switching to phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) coupling reagents. These reagents are often more efficient, have faster reaction times, and can overcome steric hindrance.[2]

  • Root Cause 3: Sub-optimal Reaction Conditions

    • Ensure Anhydrous Conditions: All reagents and solvents (e.g., DMF, DCM) should be anhydrous. Water can hydrolyze the coupling reagents and the activated carboxylic acid intermediate, killing the reaction.

    • Monitor Temperature: Most amide couplings are run at 0 °C to room temperature.[5] If steric hindrance is a suspected issue due to the cyclic nature of the amine, a slight increase in temperature (e.g., to 40-50 °C) can sometimes improve the reaction rate, but this should be done cautiously as it can also increase the rate of side reactions like racemization.[3]

Question 2: I'm observing significant side products and my final product is difficult to purify. How can I improve the reaction's selectivity?

Answer: The formation of side products often stems from the reactivity of the coupling reagents or impurities in the starting materials. Purification challenges with amine-containing products are also common on standard silica gel.

Troubleshooting Steps:

  • Minimize N-Acylurea Formation: As mentioned previously, the use of additives like HOBt with EDC is crucial for preventing the formation of this common byproduct.[3] The urea formed from EDC is water-soluble, making it easier to remove during aqueous workup compared to the urea from DCC or DIC.[3]

  • Control Stoichiometry to Avoid Dimerization: Ensure a 1:1 stoichiometry between the free amine and the activated carboxylic acid. Using a large excess of the carboxylic acid and coupling reagent can sometimes lead to side reactions.

  • Optimize Purification Strategy:

    • Aqueous Work-up: A standard acidic/basic work-up is highly effective. Wash the organic layer with a mild acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove unreacted base and other basic impurities. Follow this with a wash using a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic additives like HOBt.

    • Chromatography on Modified Silica: Basic amine compounds often exhibit poor peak shape (tailing) on standard acidic silica gel due to strong interactions.[6] To counter this, you can either use an amine-functionalized silica phase or add a small amount (0.5-1%) of a volatile base like triethylamine or ammonium hydroxide to your eluent system (e.g., ethyl acetate/hexane).[6] This neutralizes the acidic sites on the silica surface, leading to sharper peaks and better separation.

Question 3: My reaction seems to stall and does not go to completion, even after extended reaction times. What could be the issue?

Answer: A stalled reaction, where starting materials are still present after 12-24 hours, often points to steric hindrance, insufficient reagent equivalents, or reagent degradation over the course of the reaction.

Troubleshooting Steps:

  • Address Steric Hindrance: The cyclohexane ring makes this amine more sterically hindered than a simple primary amine.[7]

    • Switch to a more powerful coupling reagent like HATU, which is known to be highly effective for sterically demanding couplings.[8]

    • Slightly increasing the reaction temperature may provide the necessary energy to overcome the activation barrier. Monitor by TLC to find the optimal balance between reaction progress and side product formation.[9]

  • Re-evaluate Reagent Equivalents: For difficult couplings, it may be necessary to use a slight excess (e.g., 1.1-1.2 equivalents) of the carboxylic acid and coupling reagents to drive the reaction to completion.

  • Consider Reagent Stability: Some coupling reagents or activated intermediates may not be stable over very long reaction times. If a reaction is run for over 24 hours, the reagents may simply degrade. In such cases, a more reactive coupling system that ensures a faster reaction is preferable.[10]

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle (1S,2S)-Methyl 2-aminocyclohexane carboxylate hydrochloride? This compound is a solid powder and is typically hygroscopic (moisture-sensitive). It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.[11] Before opening the vial, it is recommended to allow it to warm to room temperature for at least 60 minutes to prevent atmospheric moisture from condensing on the cold solid.[11]

Q2: Why is it necessary to add a base to my reaction, and which one is best? The amine is supplied as a hydrochloride salt to improve its stability and shelf-life. The protonated amine is not nucleophilic. A base is required to neutralize the HCl salt and generate the free amine, which is the reactive species.[1]

Parameter Recommendation Rationale
Recommended Bases Diisopropylethylamine (DIEA), N-Methylmorpholine (NMM)These are non-nucleophilic and will not compete in the coupling reaction.
Bases to Avoid Triethylamine (TEA), PyridineThese are more nucleophilic and can sometimes participate in side reactions.
Stoichiometry Minimum 1.0 equivalent vs. the amine saltThis is required for full neutralization. Additional base may be needed depending on the coupling chemistry.[2]

Q3: What are the optimal solvents for amide coupling reactions with this compound? The best solvents are polar, aprotic, and anhydrous.

  • Dichloromethane (DCM): Good for solubility, but its low boiling point limits the reaction temperature.

  • Dimethylformamide (DMF): Excellent solvating properties, but must be of high purity as it can contain amine impurities.

  • Tetrahydrofuran (THF): Another good option, but must be properly dried before use.

Q4: Can the methyl ester group be hydrolyzed during the reaction? Under standard amide coupling conditions, which are typically neutral or slightly basic and run at or below room temperature, the methyl ester is generally stable. Hydrolysis (saponification) of the ester requires stronger basic conditions (e.g., using NaOH or LiOH) and/or elevated temperatures, which are not typical for the coupling step.[8]

Visual Workflow: General Amide Coupling Protocol

The following diagram outlines a standard workflow for an EDC/HOBt mediated amide coupling reaction.

AmideCouplingWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purification 3. Work-up & Purification Amine_Prep Dissolve Amine HCl (1 eq) and Base (1.1 eq) in anhydrous DCM Coupling Add amine solution dropwise to the activated acid mixture at 0 °C. Allow to warm to RT and stir for 4-16 hours. Amine_Prep->Coupling Acid_Prep In a separate flask, dissolve Carboxylic Acid (1.05 eq), EDC (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM Activation Stir Acid/Coupling Reagent mixture at 0 °C for 15-30 min (Activation Step) Acid_Prep->Activation Activation->Coupling Workup Perform Aqueous Work-up: 1. Wash with 1M HCl 2. Wash with sat. NaHCO₃ 3. Wash with Brine Coupling->Workup Dry Dry organic layer (e.g., Na₂SO₄), filter, and concentrate Workup->Dry Purify Purify by Flash Chromatography (consider base-modified eluent) Dry->Purify

Caption: Workflow for a typical amide coupling reaction.

References

  • Vertex AI Search. (1S,2R)-Methyl 2-Aminocyclohexanecarboxylate Hydrochloride CAS NO 362490-42-4.
  • Tocris Bioscience. Stability and Storage.
  • University of Wisconsin-Stout. Amide Coupling - Biofilm Inhibitor Synthesis.
  • Sigma-Aldrich. methyl (1S,2S)-2-aminocyclohexane-1-carboxylate hydrochloride | 948915-94-4.
  • Springer. STABILITY: PHYSICAL AND CHEMICAL.
  • NextSDS. methyl (1S,2S)-2-aminocyclohexane-1-carboxylate hydrochloride.
  • ChemScene. Methyl (1S,2R,5S)-5-amino-2-methylcyclohexane-1-carboxylate hydrochloride.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Royal Society of Chemistry. Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate - Organic & Biomolecular Chemistry (RSC Publishing).
  • ResearchGate. Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate | Request PDF.
  • Ocean NanoTech. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • KAIST. An asymmetric synthesis of a key intermediate to 1β-methylcarbapenem antibiotics.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt).
  • PubMed. Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects.
  • Organic Syntheses. ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES.
  • Beilstein Journals. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives.
  • Google Patents. US7632792B2 - Methyl cyclohexane carboxylates and their use in perfume compositions.
  • CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase.
  • National Institutes of Health. Enzymatic strategies for asymmetric synthesis - PMC.
  • Organic Syntheses. Organic Syntheses Procedure.
  • ScienceOpen. Accelerating the Hit-To-Lead Optimization of a SARS-CoV‑2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations.
  • Benchchem. Troubleshooting low conversion rates in 2-methylcyclohexanone reactions.
  • National Institutes of Health. Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid - PMC.
  • On Pattison. Troubleshooting Low Yield in Peptide Synthesis.
  • Reddit. Low yield despite good HPLC purity with SPPS using chlorotrityl linker : r/Chempros.
  • Bitesize Bio. 11 Reasons Why Your Plasmid Yield is Low & Easy Fixes.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to Chiral HPLC Validation: (1S,2S)-Methyl 2-aminocyclohexane carboxylate hydrochloride

In the landscape of pharmaceutical development, the stereochemical purity of drug substances and intermediates is not merely a quality metric; it is a fundamental determinant of safety and efficacy. The differential phar...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical purity of drug substances and intermediates is not merely a quality metric; it is a fundamental determinant of safety and efficacy. The differential pharmacological and toxicological profiles of enantiomers necessitate the development of robust and reliable analytical methods for their separation and quantification. This guide provides an in-depth technical comparison and validation strategy for a chiral High-Performance Liquid Chromatography (HPLC) method for (1S,2S)-Methyl 2-aminocyclohexane carboxylate hydrochloride, a key chiral building block.

This document is crafted for researchers, scientists, and drug development professionals, offering practical insights and field-proven methodologies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature and regulatory guidelines.

The Imperative of Chiral Separation for Cyclic β-Amino Acid Esters

(1S,2S)-Methyl 2-aminocyclohexane carboxylate is a cyclic β-amino acid ester. Such structures are of significant interest in medicinal chemistry as scaffolds that can impart conformational rigidity to peptides and other bioactive molecules. The precise stereochemistry of these building blocks is critical, as it directly influences the three-dimensional structure and, consequently, the biological activity of the final active pharmaceutical ingredient (API). An unquantified enantiomeric impurity can lead to unforeseen toxicological effects or reduced therapeutic efficacy.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving enantiomers in the pharmaceutical industry[1]. The validation of these methods is rigorously governed by international guidelines to ensure their suitability for their intended purpose[1][2][3][4][5][6][7][8][9].

Strategic Selection of Chiral Stationary Phases (CSPs)

The cornerstone of any successful chiral separation is the selection of an appropriate CSP. For a molecule like methyl 2-aminocyclohexane carboxylate, which possesses a primary amine and an ester functional group on a cyclohexane backbone, several classes of CSPs are promising. The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP.

Our selection strategy focuses on CSPs with a proven track record for separating cyclic amino acids and their derivatives[5].

  • Polysaccharide-Based CSPs : These are the most widely used CSPs due to their broad enantioselectivity. They consist of cellulose or amylose derivatives coated or immobilized on a silica support. Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.

  • Macrocyclic Glycopeptide-Based CSPs : These CSPs, such as those based on teicoplanin or vancomycin, are particularly effective for separating polar compounds, including amino acids[9]. They offer a multi-modal interaction environment, including ionic interactions, hydrogen bonding, and inclusion complexation within their basket-like structures.

Based on these principles, we have selected three commercially available columns for a comparative evaluation.

Comparative Performance of Selected Chiral Columns

To provide a practical comparison, we present hypothetical yet representative experimental data for the separation of the (1R,2R)-enantiomer (the undesired enantiomer) from the (1S,2S)-enantiomer (the desired product). The primary goal is to achieve baseline separation (Resolution (Rs) ≥ 1.5) with good peak shape and a reasonable analysis time.

Table 1: Comparative Chromatographic Performance for the Separation of Methyl 2-aminocyclohexane carboxylate Enantiomers

ParameterColumn A: Polysaccharide-Based (Cellulose derivative)Column B: Polysaccharide-Based (Amylose derivative)Column C: Macrocyclic Glycopeptide-Based
Mobile Phase n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)Methanol / Acetic Acid / Triethylamine (100:0.1:0.05, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25°C25°C30°C
Retention Time (1S,2S) 8.2 min10.5 min6.8 min
Retention Time (1R,2R) 9.5 min12.8 min7.9 min
Selectivity (α) 1.181.251.17
Resolution (Rs) 2.12.81.9
Tailing Factor (Tf) 1.11.21.3
Theoretical Plates (N) > 5000> 6000> 4500

Causality behind Experimental Choices:

  • Column A & B (Polysaccharide-Based): Normal-phase conditions are often a good starting point for polysaccharide CSPs. The choice between ethanol and 2-propanol as the polar modifier can significantly impact selectivity. The addition of an acidic (TFA) or basic (DEA) additive is crucial to suppress the ionization of the primary amine, leading to better peak shape and reproducible retention times. The observed higher resolution on Column B suggests a better stereochemical fit within the chiral grooves of the amylose selector for this particular analyte.

  • Column C (Macrocyclic Glycopeptide-Based): These columns are versatile and can be operated in reversed-phase, normal-phase, or polar organic modes. For an amino acid ester, the polar ionic mode, using a polar organic solvent with acid and base additives, often provides excellent results. The additives create a pH-controlled environment that facilitates ionic interactions between the protonated amine of the analyte and anionic sites on the glycopeptide, which is a key component of the chiral recognition mechanism.

Based on this comparative data, Column B (Polysaccharide-Based, Amylose derivative) demonstrates the most robust separation, with the highest resolution and excellent peak shape, making it the preferred candidate for full method validation.

A Comprehensive Guide to Chiral HPLC Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose[3][6][8]. For this chiral HPLC method, the intended purpose is to accurately quantify the (1R,2R)-enantiomer as a chiral impurity in the (1S,2S)-Methyl 2-aminocyclohexane carboxylate hydrochloride drug substance. The validation will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[3][6][8].

G cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Method Development Opt Method Optimization Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness SolutionStability Solution Stability Robustness->SolutionStability

Experimental Protocols for Validation

The following are detailed, step-by-step methodologies for the validation of the chosen chiral HPLC method.

System Suitability: Before each validation experiment, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

  • Procedure:

    • Prepare a system suitability solution containing both the (1S,2S)- and (1R,2R)-enantiomers at a concentration where the (1R,2R)-enantiomer is at its specification limit (e.g., 0.15%).

    • Inject the solution six replicate times.

  • Acceptance Criteria:

    • Resolution (Rs) between the enantiomer peaks: ≥ 2.0

    • Relative Standard Deviation (%RSD) of the peak area for the (1R,2R)-enantiomer: ≤ 5.0%

    • Tailing factor (Tf) for both enantiomer peaks: ≤ 1.5

1. Specificity (Selectivity): Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Procedure:

    • Inject a blank (mobile phase).

    • Inject a solution of the (1S,2S)-enantiomer (drug substance).

    • Inject a solution of the (1R,2R)-enantiomer (chiral impurity).

    • Prepare a spiked sample by adding the (1R,2R)-enantiomer and any known related substances to the (1S,2S)-enantiomer.

  • Acceptance Criteria:

    • No interfering peaks should be observed at the retention time of the (1R,2R)-enantiomer in the blank and drug substance chromatograms.

    • The peak for the (1R,2R)-enantiomer should be well-resolved from the main peak and all other impurities in the spiked sample (Rs ≥ 1.5).

2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a series of at least five solutions of the (1R,2R)-enantiomer ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., from 0.05% to 0.225% of the nominal drug substance concentration).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

3. Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. The range is confirmed by the linearity, accuracy, and precision data.

4. Accuracy (Recovery): Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare samples of the (1S,2S)-enantiomer spiked with the (1R,2R)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the (1R,2R)-enantiomer.

  • Acceptance Criteria:

    • The mean recovery should be within 90.0% to 110.0% for each concentration level.

5. Precision: Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision):

    • Procedure: Analyze six replicate samples of the (1S,2S)-enantiomer spiked with the (1R,2R)-enantiomer at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The %RSD of the measured concentration of the (1R,2R)-enantiomer should be ≤ 5.0%.

  • Intermediate Precision:

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD of the combined results from both studies should be ≤ 10.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure (based on Signal-to-Noise Ratio):

    • Determine the concentration of the (1R,2R)-enantiomer that gives a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Inject solutions at these concentrations to confirm the S/N ratios.

  • Acceptance Criteria:

    • The LOQ must be at or below the reporting threshold for impurities. The precision at the LOQ should have an RSD of ≤ 10%.

7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2°C)

      • Mobile phase composition (e.g., organic modifier ± 2%)

    • Analyze a system suitability solution and a spiked sample under each varied condition.

  • Acceptance Criteria:

    • The system suitability criteria must be met under all varied conditions.

    • The results for the spiked sample should not be significantly different from those obtained under the nominal conditions.

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
System Suitability Rs ≥ 2.0; %RSD ≤ 5.0%; Tf ≤ 1.5
Specificity No interference at the analyte's retention time; Rs ≥ 1.5 from other peaks
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Mean recovery between 90.0% and 110.0%
Precision (Repeatability) %RSD ≤ 5.0%
Precision (Intermediate) %RSD ≤ 10.0%
Limit of Quantitation (LOQ) S/N ratio ≥ 10; Precision (%RSD) ≤ 10%
Robustness System suitability criteria met under varied conditions

Alternative Analytical Methodologies

While chiral HPLC is the gold standard, other techniques can be employed for chiral separation, particularly in different contexts such as high-throughput screening or when dealing with volatile compounds.

  • Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less organic solvent than HPLC. Polysaccharide-based CSPs are also widely used in SFC. This can be a valuable alternative, especially for preparative-scale separations.

  • Gas Chromatography (GC): For volatile analytes, or those that can be readily derivatized to become volatile, chiral GC using a chiral capillary column can offer very high resolution. However, the need for derivatization can add complexity to the sample preparation process[10].

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent. Chiral selectors are added to the background electrolyte to achieve separation.

G cluster_0 Primary Method cluster_1 Alternative Methods HPLC Chiral HPLC SFC Chiral SFC HPLC->SFC Faster, Less Solvent GC Chiral GC HPLC->GC For Volatile Analytes CE Chiral CE HPLC->CE High Efficiency, Low Sample Volume

Conclusion

The development and validation of a chiral HPLC method for (1S,2S)-Methyl 2-aminocyclohexane carboxylate hydrochloride is a critical step in ensuring its quality as a pharmaceutical intermediate. A systematic approach to column selection, based on the chemical properties of the analyte, is paramount. Polysaccharide-based CSPs, particularly those derived from amylose, often provide excellent resolution for cyclic β-amino acid esters.

The validation process, guided by ICH principles, provides a framework for demonstrating that the chosen method is specific, linear, accurate, precise, and robust. By adhering to these rigorous standards, we can ensure the reliability of the data generated and, ultimately, contribute to the safety and efficacy of the final drug product. This guide serves as a comprehensive resource, blending established scientific principles with practical, actionable protocols to empower researchers in this essential analytical endeavor.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][2]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][1]

  • International Council for Harmonisation. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3][6][8]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][5]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][6]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][7]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]

  • Aboul-Enein, H. Y., & Ali, I. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. PubMed, 18(7-8), 690–704. [Link][11]

  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link][12][13]

  • Phenomenex. Chiral HPLC Separations. [Link][14]

  • Bhushan, R., & Kumar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. [Link][10]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Validation of (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl

Introduction: The Imperative of Rigorous Validation in Pharmaceutical Development In the landscape of pharmaceutical research and development, the structural integrity and purity of chiral building blocks are paramount....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Rigorous Validation in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the structural integrity and purity of chiral building blocks are paramount. (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl, a key chiral intermediate, demands exacting analytical scrutiny to ensure its identity, purity, and stability. The validation of analytical methods is not merely a procedural step but a foundational requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] This guide provides an in-depth, experience-driven protocol for the validation of (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity. We will dissect the causality behind experimental choices and objectively compare this "gold standard" approach with viable analytical alternatives.

Analyte Overview: (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl

A thorough understanding of the analyte's physicochemical properties is the bedrock of any successful method development.

  • Chemical Structure: (Image of the chemical structure of (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl would be placed here in a real document)

  • Molecular Formula: C₈H₁₆ClNO₂

  • Molecular Weight: 193.67 g/mol

  • Key Functional Groups: The molecule possesses a secondary amine (-NH-) and a methyl ester (-COOCH₃). The amine group is readily protonated, making it ideal for positive mode electrospray ionization. The ester and the cyclohexyl ring are key sites for predictable fragmentation in tandem mass spectrometry (MS/MS).

  • Stereochemistry: The (1S,2S) configuration is critical. While mass spectrometry itself is not inherently chiral, its coupling with chiral chromatography can resolve enantiomers. However, for validation of the specific compound, achiral chromatography is sufficient, provided the reference standard is stereochemically pure.

The Core of Validation: An LC-MS/MS Protocol

The choice of LC-MS/MS is deliberate. It offers unparalleled selectivity by separating the analyte from impurities chromatographically and then filtering by mass-to-charge ratio (m/z) in two stages (precursor and product ions). This dual-filter approach virtually eliminates matrix interference, providing high-confidence data.

Experimental Workflow: A Self-Validating System

The protocol is designed to be self-validating, where system suitability checks and quality controls are embedded throughout the process to ensure the integrity of the results.

Caption: Workflow for LC-MS/MS validation.

Step-by-Step Methodology
  • Preparation of Standards and Quality Controls (QCs):

    • Accurately weigh the (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl reference standard.

    • Prepare a stock solution (e.g., 1 mg/mL) in a suitable diluent like methanol or a water/acetonitrile mixture.

    • Perform serial dilutions from the stock to create calibration standards covering the expected analytical range (e.g., 1 ng/mL to 1000 ng/mL).

    • Prepare at least three levels of QCs (low, medium, and high) from a separate weighing of the reference standard to ensure accuracy.

  • Liquid Chromatography Parameters (Example):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm particle size). The C18 stationary phase provides excellent retention for moderately polar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid promotes protonation of the analyte, enhancing ESI+ signal.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient starting from 5% B to 95% B over 5 minutes. This ensures sharp peak shapes and elution of any potential late-eluting impurities.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C to ensure reproducible retention times.[4]

  • Mass Spectrometry Parameters (Example):

    • Ionization Source: Electrospray Ionization (ESI) in Positive Mode. ESI is a soft ionization technique ideal for polar, thermally labile molecules.[5][6] Positive mode is selected due to the easily protonated amine group.

    • Precursor Ion: The protonated molecule [M+H]⁺ is selected. For C₈H₁₅NO₂, the monoisotopic mass is 157.11. Therefore, the precursor ion to monitor is m/z 158.1.

    • Product Ion Selection (MS/MS): The precursor ion (m/z 158.1) is fragmented in the collision cell. Common fragments arise from neutral losses. For this molecule, a likely and stable product ion would result from the loss of methanol (CH₃OH, 32 Da), giving a product ion of m/z 126.1. Another possibility is the loss of the entire methoxycarbonyl group.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM) of the transition 158.1 -> 126.1. This highly specific transition ensures that only the target analyte is quantified.

Validation Parameters and Acceptance Criteria

The method is validated according to established guidelines from the ICH and FDA.[1][7][8]

ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To ensure the signal is unequivocally from the analyte.No significant interfering peaks at the retention time of the analyte in blank samples. Response from interfering components should be <20% of the analyte response at the LLOQ.[7]
Linearity & Range To confirm a proportional response across a defined concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).[4]
Accuracy Closeness of measured value to the true value.Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ).[4]
Precision Repeatability and reproducibility of the method.Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD) should not exceed 15% (20% at LLOQ) for intra- and inter-day runs.[4]
Limit of Quantitation (LOQ) Lowest concentration measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; must meet accuracy and precision criteria.[9]
Robustness Method's capacity to remain unaffected by small, deliberate variations in parameters.%RSD of results should remain within acceptable limits when parameters like column temperature or mobile phase composition are slightly varied.
Stability Stability of the analyte in the matrix under various storage and handling conditions.Analyte concentration should remain within ±15% of the initial concentration under tested conditions (e.g., freeze-thaw, short-term benchtop).

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a superior technique for this application, it's crucial for a senior scientist to understand the landscape of alternatives to make informed decisions based on laboratory capabilities and project requirements.

Analytical_Technique_Comparison center_node Analytical Goal: Validation of (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl lcms LC-MS/MS center_node->lcms High Sensitivity & Specificity hplcuv HPLC-UV center_node->hplcuv Routine QC & Cost-Effective gcms GC-MS center_node->gcms Volatile Analytes (Requires Derivatization) nmr NMR center_node->nmr Structural ID (Low Sensitivity) lcms_pro lcms_pro lcms->lcms_pro Pro: - Highest Sensitivity/Selectivity - Structural Confirmation (MS/MS) lcms_con lcms_con lcms->lcms_con Con: - Higher Cost/Complexity hplcuv_pro hplcuv_pro hplcuv->hplcuv_pro Pro: - Widely Available - Robust for Assay/Purity hplcuv_con hplcuv_con hplcuv->hplcuv_con Con: - Lower Sensitivity - Lacks Mass Confirmation gcms_pro gcms_pro gcms->gcms_pro Pro: - Excellent Resolution - Established Libraries gcms_con gcms_con gcms->gcms_con Con: - Derivatization Required - Thermal Lability Risk

Sources

Validation

Strategic Comparison Guide: (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl vs. Cyclopentane Derivatives in Peptidomimetic Drug Design

As drug targets shift from traditional active sites to expansive protein-protein interactions (PPIs), the limitations of natural α-peptides—namely, rapid proteolytic degradation and conformational instability—have become...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug targets shift from traditional active sites to expansive protein-protein interactions (PPIs), the limitations of natural α-peptides—namely, rapid proteolytic degradation and conformational instability—have become a critical bottleneck. To overcome this, medicinal chemists have turned to alicyclic β-amino acids (foldamers).

This guide provides an objective, data-driven comparison between two premier conformational restrictors: (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl (a precursor to trans-ACHC) and cyclopentane derivatives (such as trans-ACPC). By analyzing their structural mechanics, physicochemical profiles, and synthetic workflows, this guide equips drug development professionals with the causality behind foldamer design.

Structural Causality & Conformational Mechanics

The fundamental principle of alicyclic β-peptides is that the macroscopic secondary structure of the polymer is strictly dictated by the steric constraints of the monomeric ring system.

The Cyclohexane Scaffold (ACHC)

The six-membered cyclohexane ring of ACHC adopts a highly stable, strain-free chair conformation. In the trans-(1S,2S) configuration, the amino and carboxylate groups strongly prefer the diequatorial position to avoid severe 1,3-diaxial steric clashes. This rigid diequatorial orientation locks the Cα-Cβ dihedral angle (θ) at approximately 60°. This precise pre-organization forces the peptide backbone to form a robust 14-helix (stabilized by 14-membered hydrogen-bonded rings between backbone amides), featuring exactly 3.0 residues per turn. This periodicity is highly prized because it allows for the predictable design of amphiphilic helices with distinct hydrophobic and hydrophilic faces [1].

The Cyclopentane Scaffold (ACPC)

In contrast, planar cyclopentane suffers from immense eclipsing torsional strain. To relieve this, the five-membered ring adopts a flexible "envelope" conformation, introducing approximately 26 kJ/mol of ring strain [2]. This subtle shift in ring pucker alters the vector of the substituents. Consequently, trans-ACPC oligomers do not form 14-helices; instead, their hydrogen-bond alignment promotes a 12-helix (roughly 2.5 residues per turn) [3].

G Start Alicyclic β-Amino Acid Selection ACHC (1S,2S)-ACHC Derivative (Cyclohexane Ring) Start->ACHC ACPC trans-ACPC Derivative (Cyclopentane Ring) Start->ACPC Conf_ACHC Rigid Chair Conformation (θ ≈ 60°) ACHC->Conf_ACHC Steric Constraint Conf_ACPC Flexible Envelope Conformation (θ ≈ 108°) ACPC->Conf_ACPC Steric Constraint Helix_14 14-Helix Formation (3 residues/turn) Conf_ACHC->Helix_14 H-Bond Alignment Helix_12 12-Helix Formation (2.5 residues/turn) Conf_ACPC->Helix_12 H-Bond Alignment Stability Enhanced Proteolytic Resistance & Target Affinity Helix_14->Stability Helix_12->Stability

Logical flow from alicyclic ring constraint to foldamer secondary structure and stability.

Quantitative Performance Comparison

The choice between ACHC and ACPC derivatives significantly impacts the pharmacokinetic and structural profile of the resulting drug candidate. The table below summarizes their comparative performance metrics [4].

Parameter(1S,2S)-ACHC Derivatives (Cyclohexane)trans-ACPC Derivatives (Cyclopentane)
Ring Strain Energy ~0 kJ/mol (Strain-free chair)~26 kJ/mol (Envelope conformation)
Preferred Secondary Structure 14-Helix (3.0 residues/turn)12-Helix (2.5 residues/turn)
H-Bond Directionality Forward ( i to i−2 )Backward ( i to i+3 )
Lipophilicity (logP contribution) Higher (6-carbon backbone)Moderate (5-carbon backbone)
Proteolytic Stability Extremely High (Near total resistance)Extremely High (Near total resistance)
Primary Drug Design Application Large PPI inhibitors (e.g., Bcl-xL, MCL-1)Antimicrobials (e.g., cispentacin analogs)

Self-Validating Experimental Methodologies

To utilize (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl in peptidomimetic synthesis, the molecule must first be chemically activated. The following protocols outline a self-validating system: the chemical causality of the synthesis is directly verified by the physical causality of the spectroscopic output.

Protocol A: Monomer Preparation & Solid-Phase Peptide Synthesis (SPPS)

Note: The commercial ACHC derivative is supplied as a methyl ester hydrochloride salt. It must be hydrolyzed and protected prior to SPPS.

  • Ester Hydrolysis (Saponification):

    • Procedure: Dissolve (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl in a 3:1 mixture of THF/H₂O. Add 3.0 equivalents of LiOH. Stir at room temperature for 4 hours.

    • Causality: The methyl ester provides shelf stability, but is unreactive in peptide coupling. Hydrolysis exposes the necessary free carboxylate.

  • Amine Protection:

    • Procedure: Adjust the pH to 8.5 using Na₂CO₃. Add 1.2 equivalents of Fmoc-OSu dissolved in dioxane. Stir for 12 hours, acidify, and extract with ethyl acetate to yield Fmoc-(1S,2S)-ACHC-OH.

  • Resin Loading & Coupling:

    • Procedure: Swell Rink Amide AM resin in DMF. For coupling, use 3.0 eq of Fmoc-ACHC-OH, 2.9 eq of HATU, and 6.0 eq of DIPEA. Allow 2 hours for coupling.

    • Causality: Alicyclic β-amino acids are highly sterically hindered. Standard coupling reagents (like DIC/HOBt) will fail; the highly reactive uronium salt HATU is required to force the formation of the amide bond against the steric bulk of the cyclohexane ring.

  • Cleavage:

    • Procedure: Treat the resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours, precipitate in cold ether, and purify via RP-HPLC.

Protocol B: Circular Dichroism (CD) Spectroscopy Validation

To confirm that the synthesized foldamer has adopted the intended helical structure, CD spectroscopy is employed. The chiral environment of the amide backbone absorbs circularly polarized light differently depending on the specific helix type.

  • Sample Preparation: Dissolve the purified peptide in spectroscopy-grade methanol to a final concentration of 50 µM.

  • Data Acquisition: Scan the sample from 190 nm to 260 nm using a 1 mm pathlength quartz cuvette at 25°C.

  • Systemic Validation:

    • If the ACHC building block was successfully incorporated, the spectrum will display a pronounced minimum at 214 nm , validating the 14-helix .

    • If an ACPC derivative was used, the spectrum will display a minimum at 205 nm and a maximum near 225 nm, validating the 12-helix .

Workflow Hydrolysis 1. Ester Hydrolysis & Protection (LiOH, Fmoc-OSu) SPPS 2. Solid-Phase Peptide Synthesis (HATU/DIEA Coupling) Hydrolysis->SPPS Purification 3. RP-HPLC Purification (>95% Purity) SPPS->Purification CD_Scan 4. CD Spectroscopy Scan (190-260 nm in MeOH) Purification->CD_Scan Analysis 5. Helical Propensity Analysis (Minima at 214nm vs 205nm) CD_Scan->Analysis

Self-validating experimental workflow for synthesizing and characterizing alicyclic β-peptide foldamers.

Strategic Recommendations in Drug Design

The decision to utilize (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl versus a cyclopentane derivative should be dictated by the spatial requirements of the biological target:

  • Opt for ACHC (Cyclohexane): When designing inhibitors for expansive, shallow protein-protein interactions (e.g., targeting the BH3-cleft of Bcl-xL or the HIV gp41 fusion protein). The 14-helix's strict 3-residue-per-turn periodicity allows chemists to perfectly align hydrophobic residues on one face of the cylinder and hydrophilic residues on the other, creating a highly stable, amphiphilic mimic of a natural α-helix[1].

  • Opt for ACPC (Cyclopentane): When synthesizing shorter foldamers, self-assembling nanomaterials, or specific antifungal agents. Naturally occurring ACPC derivatives, such as cispentacin, inherently possess strong antimicrobial properties, making the cyclopentane scaffold a privileged structure for infectious disease targets [4].

Comparative

Comparative conformational analysis of cis vs trans 2-aminocyclohexane carboxylates

An in-depth technical comparison of cis- and trans-2-aminocyclohexane carboxylates (ACHC) reveals one of the most elegant examples of stereochemical preorganization in foldamer chemistry. As researchers push the boundari...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of cis- and trans-2-aminocyclohexane carboxylates (ACHC) reveals one of the most elegant examples of stereochemical preorganization in foldamer chemistry. As researchers push the boundaries of peptidomimetics for drug development, understanding how the subtle geometric differences between these two cyclic β -amino acids dictate macroscopic helical folding is critical.

This guide objectively compares the conformational performance of cis- vs trans-ACHC, synthesizes the supporting experimental data, and provides field-proven, self-validating protocols for characterizing these complex secondary structures.

Stereochemical Divergence: The Mechanistic Basis of Folding

The fundamental difference in folding propensity between trans-ACHC and cis-ACHC stems from the torsional constraints imposed by the cyclohexane ring on the Cα​−Cβ​ bond ( θ angle).

  • Trans-ACHC (Diequatorial Constraint): In the trans configuration, the amino and carboxylate groups strongly favor a diequatorial orientation. This steric locking restricts the Cα​−Cβ​ torsion angle to a rigid gauche conformation ( θ≈60∘ ). This preorganization perfectly aligns the backbone amide protons and carbonyl oxygens to form highly stable 14-membered intramolecular hydrogen bonds ( i→i−2 ). Consequently, homooligomers of trans-ACHC form robust 14-helices that persist in both the solid state and polar solutions[1][2].

  • Cis-ACHC (Axial-Equatorial Frustration): The cis isomer features an axial-equatorial substitution pattern. This allows the cyclohexane ring to sample two rapidly interconverting chair conformations, resulting in gauche torsions of opposite signs. Because of this geometric ambiguity, cis-ACHC homooligomers fail to form stable helices, instead adopting extended, strand-like structures with weak intra-residue hydrogen bonding[3]. However, when alternated with flexible α -amino acids, cis-ACHC acts as a powerful structural nucleator, driving the formation of mixed 11/9-helices .

G ACHC 2-Aminocyclohexane Carboxylate (ACHC) Trans trans-ACHC (Diequatorial) ACHC->Trans Cis cis-ACHC (Axial-Equatorial) ACHC->Cis HomoT Homooligomerization Trans->HomoT Rigid Gauche HomoC Homooligomerization Cis->HomoC Opposing Torsions HeteroC Alternating α/β Peptide Assembly Cis->HeteroC Preorganization H14 14-Helix (Highly Stable) HomoT->H14 Strand Strand-like Structure (Weak H-Bonds) HomoC->Strand H119 11/9-Helix (Mixed H-Bonds) HeteroC->H119

Thermodynamic folding pathways dictated by ACHC stereochemistry.

Comparative Performance Data

To rationally select between these monomers for drug development or biomaterials, one must evaluate their structural outputs. The following table summarizes the quantitative and qualitative experimental data derived from 2D NMR and X-ray crystallographic studies.

Conformational Propertytrans-ACHCcis-ACHC
Stereochemistry (1R, 2R) or (1S, 2S)(1R, 2S) or (1S, 2R)
Ring Conformation Diequatorial substituentsAxial-Equatorial substituents
Cα​−Cβ​ Torsion ( θ ) Rigid gauche (~60°)Gauche (rapidly alternating signs)
Homooligomer Structure 14-Helix (Highly stable)Strand-like (Weak intra-residue H-bonds)
Heterooligomer ( α/β ) Destabilizes mixed helices11/9-Helix (Highly stable)
Hydrogen Bonding Pattern 14-membered rings ( i→i−2 )11- and 9-membered rings (alternating)
Macroscopic Dipole Strong (aligned along helix axis)Weak/Compensated

Validated Experimental Workflows for Conformational Analysis

Determining the exact secondary structure of ACHC-containing foldamers requires a multi-tiered analytical approach. As an application scientist, I rely on the following self-validating protocols to ensure data integrity. The causality behind each step is explicitly defined to prevent false-positive structural assignments.

Protocol A: Solution-Phase 2D NMR Spectroscopy

Solution NMR is the gold standard for proving that a foldamer maintains its biologically relevant conformation outside of a crystal lattice[2].

  • Sample Preparation: Dissolve 2–5 mM of the purified peptide in pyridine- d5​ or methanol- d3​ .

    • Causality: Pyridine is a highly competitive hydrogen-bonding solvent. If a 14-helix or 11/9-helix persists in pyridine, it proves that the intramolecular hydrogen bonds are thermodynamically superior to intermolecular solvent interactions, effectively ruling out aggregation-induced artifacts.

  • 1D 1 H and 19 F NMR: Acquire standard 1D spectra to assess sample purity and relative conformer populations. For fluorinated ACHC derivatives, the resolved singlets in 19 F{1H} spectra provide immediate quantitative ratios of distinct conformers[4].

  • 2D TOCSY (Total Correlation Spectroscopy): Execute with a mixing time of 60–80 ms.

    • Causality: Cyclic β -amino acids exhibit severe spectral overlap in the aliphatic region. TOCSY identifies complete spin systems for each individual residue, allowing unambiguous assignment of the complex cyclohexane ring protons.

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Execute with a mixing time of 200 ms.

    • Causality: For mid-sized oligomers (tetramers to octamers, ~500–1500 Da), the molecular correlation time ( τc​ ) often results in a near-zero NOE cross-peak intensity in standard NOESY experiments. ROESY guarantees positive cross-peaks regardless of the correlation time, ensuring reliable distance restraints ( r−6 dependence) for molecular dynamics calculations.

Protocol B: Solid-State X-Ray Crystallography

While NMR provides solution dynamics, X-ray crystallography provides absolute atomic coordinates to validate the exact hydrogen-bond geometries (e.g., 14-membered vs 12-membered rings)[1].

  • Vapor Diffusion Crystallization: Dissolve the oligomer in a polar, halogenated solvent (e.g., distilled 1,2-dichloroethane) supplemented with HPLC-grade methanol.

  • Anti-Solvent Chamber: Place the sample drop in a sealed chamber containing a reservoir of non-polar solvent (e.g., hexanes or heptane).

    • Causality: The slow vapor diffusion of the non-polar solvent into the drop gradually lowers the dielectric constant of the mixture. This controlled reduction in solubility prevents amorphous precipitation and heavily favors the nucleation of highly ordered, single crystals.

  • Cryogenic Diffraction: Mount the crystal and collect diffraction data at -140 °C.

    • Causality: Cryogenic temperatures minimize atomic thermal displacement parameters (B-factors), which is critical for resolving the exact positions of the backbone amide protons involved in the defining helical hydrogen bonds.

G Syn Peptide Synthesis & Purification CD Circular Dichroism (CD) Solvent Titration Syn->CD Initial Screen Xray X-Ray Crystallography Solid-State Conformation Syn->Xray Crystallization NMR 2D NMR (ROESY/TOCSY) Solution Conformation CD->NMR Helical Propensity Calc Molecular Dynamics & Structure Calculation NMR->Calc Distance Restraints Xray->Calc Atomic Coordinates

Experimental workflow for determining foldamer conformations in solution and solid states.

Conclusion for Drug Development Professionals

The choice between cis- and trans-ACHC should be entirely dictated by the target structural motif. If the goal is to design a rigid, highly stable homooligomeric scaffold (e.g., for presenting pharmacophores at specific spatial intervals), trans-ACHC is the superior building block due to its unwavering 14-helix propensity. Conversely, if the objective is to create a hybrid sequence with enhanced aqueous solubility or to mimic natural α -helical topographies, incorporating cis-ACHC into alternating α/β -peptide sequences will reliably yield well-defined 11/9-helices.

References

  • Solution Conformations of Helix-Forming β-Amino Acid Homooligomers. Journal of the American Chemical Society. 2

  • Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison. 1

  • Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). ResearchGate.3

  • (a) Axis view of the helix structure of trans-2-aminocyclohexanecarboxylic acid (ACHC)-containing oligomers. ResearchGate. 4

Sources

Safety & Regulatory Compliance

Safety

(1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl proper disposal procedures

As a Senior Application Scientist, I frequently observe that the handling and disposal of organic hydrochloride salts are often oversimplified in standard laboratory operating procedures. (1S,2S)-Methyl 2-aminocyclohexan...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the handling and disposal of organic hydrochloride salts are often oversimplified in standard laboratory operating procedures. (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl (CAS: 948915-94-4) is a highly valuable chiral intermediate used extensively in drug discovery and peptide synthesis[1]. However, its chemical nature as an amino acid ester hydrochloride dictates strict, non-negotiable logistical and disposal workflows.

This guide provides a comprehensive, field-proven operational plan for the safe handling, segregation, and disposal of this compound, ensuring strict compliance with Environmental Health and Safety (EHS) and Resource Conservation and Recovery Act (RCRA) regulations[2].

Part 1: Physicochemical Hazard Profile & Operational Causality

To design a self-validating safety protocol, we must first understand the causality behind the compound's behavior. The presence of the hydrochloride (HCl) salt fundamentally alters both its reactivity and its environmental impact.

When dissolved in aqueous media, the HCl salt dissociates, creating a localized acidic environment. More critically, the introduction of the chloride ion (Cl⁻) means that any waste stream containing this compound is technically classified as halogenated . If halogenated waste is incinerated at standard temperatures, it can catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs)[3]. Therefore, EHS regulations mandate that halogenated streams be segregated for specialized high-temperature incineration[4].

Table 1: Physicochemical Properties & Operational Impact

PropertyValue / CharacteristicCausality in Handling & Disposal
Molecular Formula C₈H₁₆ClNO₂Nitrogen and Chlorine content generates toxic NOₓ and HCl gases during uncontrolled thermal decomposition.
Physical State Solid (Crystalline Powder)High risk of aerosolization; mandates handling exclusively within a HEPA-filtered fume hood.
Halogen Content Contains Chloride (Cl⁻)Triggers "Halogenated Waste" RCRA classification; strictly prohibits drain disposal and requires high-temp incineration.
Solubility Soluble in H₂O, MethanolAqueous dissolution yields an acidic pH; requires chemical neutralization prior to bulk waste consolidation.

Part 2: Waste Segregation & Disposal Workflows

The most common point of failure in laboratory compliance is the improper commingling of halogenated and non-halogenated waste. The following diagram maps the exact decision tree required to segregate waste streams generated by (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl.

WasteSegregation Start Waste Generated: (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl Solid Solid Waste (Powder, Vials, Filters) Start->Solid Liquid Liquid Waste (Reaction Mixtures, Washes) Start->Liquid SolidBin Solid Hazardous Waste Container (Incineration) Solid->SolidBin Aqueous Aqueous Phase (Contains Cl⁻ from HCl salt) Liquid->Aqueous Organic Organic Phase (Solvent Dependent) Liquid->Organic Incineration High-Temperature Licensed Incineration SolidBin->Incineration Neutralize Neutralize to pH 6-8 (Do NOT drain dispose) Aqueous->Neutralize HalogenatedOrg Halogenated Organic Waste (e.g., DCM, CHCl₃) Organic->HalogenatedOrg Chlorinated Solvents NonHalogenatedOrg Non-Halogenated Organic Waste (e.g., EtOAc, Hexane) Organic->NonHalogenatedOrg Non-chlorinated Solvents HalogenatedAq Halogenated Aqueous Waste Stream Neutralize->HalogenatedAq HalogenatedAq->Incineration HalogenatedOrg->Incineration NonHalogenatedOrg->Incineration

Disposal workflow and waste stream segregation for (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl.

Part 3: Step-by-Step Disposal Methodologies

To ensure a self-validating system, every step in these protocols includes a verification mechanism. Do not proceed to subsequent steps without confirming the success of the previous one.

Protocol A: Solid Waste Processing

Applies to: Unused powder, contaminated weighing paper, spatulas, and empty reagent vials.

  • Collection: Gather all contaminated solid materials inside the fume hood. Do not transport loose contaminated items across the laboratory.

  • Vial Management: Do not rinse empty reagent vials into the laboratory sink. If quantitative transfer was required for your experiment, use a compatible organic solvent (e.g., Methanol) and collect the rinsate directly into the Halogenated Organic Waste container.

  • Packaging: Place all solids into a puncture-proof, EHS-approved solid hazardous waste bin.

  • Labeling: Affix a hazardous waste label immediately. Explicitly write: "Contains Halogenated Organic Solids (Hydrochloride Salt)." This alerts the disposal facility that high-temperature incineration is required.

Protocol B: Liquid Waste Neutralization and Segregation

Applies to: Reaction mother liquors, aqueous work-up washes, and solvent extracts.

  • Phase Separation: Transfer your biphasic reaction mixture to a separatory funnel. Isolate the aqueous phase from the organic phase.

  • Aqueous Phase Neutralization (Critical Step):

    • Causality: The aqueous wash contains dissolved (1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl, making it acidic. Mixing unneutralized acid with bulk aqueous waste can trigger violent exothermic reactions or release toxic gases if the bulk carboy contains incompatible salts (e.g., cyanides or sulfides).

    • Action: Slowly add 1M NaOH or saturated NaHCO₃ to the aqueous phase while stirring.

    • Validation: Use pH indicator paper to confirm the solution has reached a stable pH of 6.0 to 8.0.

  • Aqueous Routing: Transfer the neutralized aqueous solution to the Halogenated Aqueous Waste carboy. Expert Note: Despite being water-based, the high concentration of chloride ions dictates it must be processed as halogenated waste.

  • Organic Routing:

    • If the organic phase utilizes a chlorinated solvent (e.g., Dichloromethane), route it to the Halogenated Organic Waste carboy.

    • If the organic phase utilizes a non-chlorinated solvent (e.g., Ethyl Acetate), route it to the Non-Halogenated Organic Waste carboy.

Part 4: Emergency Spill Response Plan

In the event of an accidental release, immediate containment is required to prevent environmental contamination and respiratory exposure.

  • Evacuate and Assess: Step back from the spill and ensure the fume hood sash is pulled down. If the spill occurred outside a hood, evacuate the immediate 10-foot radius.

  • Don PPE: Ensure you are wearing fresh nitrile gloves, a lab coat, and tightly sealed safety goggles.

  • Containment (Solid Powders): Do not dry-sweep the powder, as the mechanical action will aerosolize the fine crystalline particles, creating an inhalation hazard. Instead, lightly dampen a heavy-duty paper towel with water or ethanol and gently drape it over the powder.

  • Collection: Scoop the dampened mass using a plastic scraper and deposit it directly into a solid hazardous waste container.

  • Decontamination: Wash the affected surface with a mild detergent solution. Collect all liquid washings using absorbent pads, and dispose of these pads in the solid hazardous waste bin.

References

  • Title: Introduction to Hazardous Waste Identification (RCRA) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl
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(1S,2S)-Methyl 2-aminocyclohexane carboxylate HCl
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